Disilver sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
silver;sulfanylidenesilver | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.S | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWNMDUAUUAHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ag].[Ag] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21548-73-2 | |
| Record name | Silver sulfide (Ag2S) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Disilver Sulfide
Solution-Based Synthesis Approaches
Solution-based synthesis offers a versatile and scalable platform for producing disilver sulfide (B99878) in various forms. These methods are characterized by the reaction of silver and sulfur precursors in a liquid medium, allowing for precise control over the size, shape, and crystallinity of the final product by manipulating reaction parameters.
Hydrothermal and Solvothermal Syntheses of Disilver Sulfide Nanostructures
Hydrothermal and solvothermal methods are powerful techniques that utilize aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel like an autoclave. These conditions facilitate the dissolution and recrystallization of materials that are insoluble under ordinary conditions.
For this compound, these methods have been successfully employed to create a variety of nanostructures. Dendritic nanostructures, for instance, have been synthesized via a simple hydrothermal route, with the morphology and particle size being influenced by reaction time and temperature. globalpublisher.org In one study, rice-shaped Ag₂S nanocrystals (70-90 nm in length and 30-35 nm in width) were formed using a silver ammonia (B1221849) complex and sodium sulfide in the presence of polyvinylpyrrolidone (B124986) (PVP) as a capping agent. researchgate.net The formation of this specific "nanorice" morphology was found to be dependent on the choice of silver source, the influence of PVP, reaction time, and temperature. researchgate.net
Solvothermal synthesis has also been proven effective. One of the first applications of this method for Ag₂S nanoparticles involved the reaction of silver acetate (B1210297) and thiourea (B124793). researchgate.net Another approach used the decomposition of silver azide (B81097) (AgN₃) in a nonaqueous solvent like tetrahydrofuran (B95107) (THF) with the addition of elemental sulfur, resulting in crystalline Ag₂S particles approximately 1 μm in size at temperatures below 250 °C. uiowa.edu
Table 1: Parameters in Hydrothermal and Solvothermal Synthesis of Ag₂S
| Method | Silver Source | Sulfur Source | Solvent/Reagent | Temperature | Time | Resulting Morphology | Reference |
|---|---|---|---|---|---|---|---|
| Hydrothermal | Silver Ammonia Complex | Sodium Sulfide | Polyvinylpyrrolidone (PVP) | Not Specified | Not Specified | Nanorice (70-90 nm long) | researchgate.net |
| Solvothermal | Silver Azide (AgN₃) | Elemental Sulfur | Tetrahydrofuran (THF) | <250 °C | Not Specified | Crystalline particles (~1 μm) | uiowa.edu |
| Solvothermal | Silver Acetate | Thiourea | Not Specified | Not Specified | Not Specified | Nanoparticles | researchgate.net |
| Hydrothermal | Not Specified | Not Specified | Novel Initiating Reagents | Varied | Varied | Dendritic, Spherical, Rod-like | globalpublisher.org |
Chemical Bath Deposition Techniques for this compound Thin Films
Chemical Bath Deposition (CBD) is an inexpensive and convenient method for depositing large-area thin films at low temperatures. aaru.edu.jo The process involves immersing a substrate into a dilute solution containing the constituent ions of the compound to be deposited. The film forms on the substrate through a controlled chemical reaction that causes the slow precipitation of the material from the solution.
For Ag₂S thin films, a typical chemical bath consists of an aqueous solution of a silver salt (e.g., silver nitrate), a sulfur source (e.g., thiourea or sodium thiosulfate), and a complexing agent (e.g., EDTA or ammonia) to control the release of silver ions. aaru.edu.jo The properties of the resulting films are highly dependent on deposition parameters such as bath temperature, pH, precursor concentrations, and deposition time. aaru.edu.jo For example, studies have shown that Ag₂S films deposited via CBD are typically n-type semiconductors. researchgate.net The optical band gap of these films can be tuned, with reported values ranging from 1.3 eV to 2.17 eV. aaru.edu.jo Film thickness and morphology are also controlled by these parameters; one study reported achieving a film thickness of approximately 140 nm after 30 minutes of deposition at room temperature. scholarsresearchlibrary.com
Table 2: Research Findings on CBD of Ag₂S Thin Films
| Silver Source | Sulfur Source | Complexing Agent | pH | Deposition Time | Band Gap (eV) | Resulting Properties | Reference |
|---|---|---|---|---|---|---|---|
| Silver Nitrate (B79036) | Thiourea | EDTA, Ammonia | Not Specified | Varied | 3.0 | Small grain size, high UV absorbance | aaru.edu.jo |
| Silver Nitrate | Sodium Thiosulphate | Not Specified | 2-3 | 2 hours | 1.3 - 1.83 | Grain size 17-120 nm | aaru.edu.jo |
| Silver Nitrate | Thiourea | Ammonia | Not Specified | 30 min | 1.78 | Monoclinic, ~140 nm thick, crystallite size ~25.6 nm | scholarsresearchlibrary.com |
| Silver Nitrate | Not Specified | Ammonia | Not Specified | Not Specified | 1.8 | n-type, grain size 100-210 nm | researchgate.net |
Electrodeposition Protocols for this compound Fabrication
Electrodeposition is a technique where a thin film is formed on a conductive substrate by applying an electrical potential or current through an electrolyte solution containing the ions of the desired material. This method allows for precise control over film thickness and morphology by manipulating electrochemical parameters.
Ag₂S thin films can be fabricated by cathodic electrodeposition from an aqueous solution containing a silver source, such as silver nitrate (AgNO₃), and a sulfur source, like sodium thiosulfate (B1220275) (Na₂S₂O₃). researchgate.net The deposition potential is a critical parameter influencing the film's quality. Cyclic voltammetry is often used to determine the optimal potential range for the deposition of the compound. researchgate.net Research has shown that uniform and compact Ag₂S films with a monoclinic crystal structure can be achieved. researchgate.net The surface morphology, roughness, and grain size are highly dependent on the applied potential. For example, in one study, the best quality films were obtained at a deposition potential of -0.25V. researchgate.net The process typically involves a two-step charge transfer, and the anodically deposited Ag₂S film can be quantitatively reduced back to silver during a cathodic scan. dtic.mil
Table 3: Parameters for Electrodeposition of Ag₂S
| Electrolyte Composition | Substrate | Deposition Potential | Key Findings | Reference |
|---|---|---|---|---|
| 0.01M AgNO₃, 0.05M Na₂S₂O₃ | ITO-coated glass | -0.23V to -0.28V | Optimal potential of -0.25V; films are uniform with monoclinic structure. | researchgate.net |
| AgNO₃, Na₂S₂O₃, EDTA | Stainless steel, FTO glass | Determined by CV | Films showed monoclinic structure. | researchgate.net |
| Aqueous sulfide solution | Silver electrode | Varied | Anodically produced Ag₂S can be fully reduced cathodically. | dtic.mil |
Successive Ionic Layer Adsorption and Reaction (SILAR) Methodologies for this compound
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile solution-based technique for depositing thin films at or near room temperature. researchgate.netyoutube.com It involves the sequential immersion of a substrate into separate cationic and anionic precursor solutions, with a rinsing step in deionized water between each immersion to remove excess, loosely bound ions. youtube.commdpi.com This cycle is repeated to grow the film layer by layer, allowing for excellent control over film thickness by varying the number of deposition cycles. mdpi.com
For this compound thin films, the process typically involves immersing the substrate first in a cationic solution containing silver ions (e.g., from silver nitrate) and then, after rinsing, into an anionic solution containing sulfide ions (e.g., from sodium sulfide or thiourea). scholarsresearchlibrary.comresearchgate.net The properties of the resulting Ag₂S films, such as crystallinity, grain size, and thickness, are influenced by parameters like the number of cycles, immersion and rinsing times, and precursor concentrations. mdpi.comresearchgate.net SILAR-deposited Ag₂S films have been shown to be polycrystalline with a monoclinic structure and are typically n-type semiconductors. scholarsresearchlibrary.comresearchgate.net
Table 4: Summary of SILAR Deposition Parameters for Ag₂S
| Cationic Precursor | Anionic Precursor | Deposition Cycles | Key Film Properties | Reference |
|---|---|---|---|---|
| Silver Nitrate | Thiourea | Not Specified | Monoclinic, crystallite size ~21.4 nm, Band Gap 2.09 eV | scholarsresearchlibrary.com |
| Not Specified | Not Specified | 50 | Polycrystalline, n-type, ~299 nm thick | researchgate.net |
Colloidal Chemistry Routes for this compound Nanocrystals
Colloidal synthesis is a "bottom-up" approach used to generate nanocrystals of a specific size and shape suspended in a solvent. This method offers precise control over the nucleation and growth stages of the nanocrystals.
A one-step colloidal process has been developed to synthesize Ag₂S nanocrystals by heating silver acetate (Ag(OAc)) and n-dodecanethiol (DDT) at 200°C. nih.govresearchgate.net This approach avoids the need for pre-synthesized organometallic precursors. The reaction mechanism involves the formation of a layered intermediate compound which then decomposes into the nanocrystals. nih.gov Interestingly, the composition of the final product (pure Ag₂S, pure Ag, or a mixture) can be controlled by selectively cleaving either the S-C or Ag-S bonds by adjusting the reaction temperature and the amount of DDT. nih.govresearchgate.net The resulting Ag₂S nanocrystals can self-assemble into highly ordered two- or three-dimensional superlattice structures. nih.gov Another colloidal method involves synthesizing Ag₂S quantum dots (3 to 20 nm) via chemical deposition from silver nitrate and sodium sulfide in heavy water (D₂O), using sodium citrate (B86180) as a stabilizer. rsc.org
Table 5: Colloidal Synthesis Parameters for Ag₂S Nanocrystals
| Silver Precursor | Sulfur/Other Reagent | Solvent/Stabilizer | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| Silver Acetate (Ag(OAc)) | n-dodecanethiol (DDT) | None (DDT acts as solvent/reagent) | 200 °C | Forms pure Ag₂S nanocrystals; can self-assemble into superlattices. | nih.govresearchgate.net |
| Silver Nitrate | Sodium Sulfide | Sodium Citrate, D₂O | Not Specified | Forms stable Ag₂S quantum dots (3-20 nm). | rsc.org |
Chemical Precipitation Methods for this compound Nanoparticles
Chemical precipitation is a straightforward and widely used method for synthesizing nanoparticles. It involves mixing solutions of precursors to induce a supersaturation condition, leading to the formation and precipitation of the desired compound as fine particles.
Ag₂S nanoparticles can be synthesized by chemical precipitation from aqueous solutions of silver nitrate and sodium sulfide. researchgate.net The size of the resulting nanoparticles can be controlled by adjusting the ratio of reagent concentrations. researchgate.net The use of a stabilizer, such as sodium citrate, is crucial to control particle size and prevent agglomeration. researchgate.netresearchgate.net By varying the synthesis conditions, Ag₂S nanopowders with average particle sizes ranging from 30 nm up to 1000 nm can be produced. researchgate.net Colloidal solutions containing even smaller nanoparticles (15-20 nm) can also be prepared using this method. researchgate.net The synthesized nanoparticles typically exhibit a monoclinic crystal structure. spast.org A modified homogeneous precipitation method using a substituted thiourea ligand has also been reported, highlighting the versatility of this approach. chalcogen.ro
Table 6: Parameters for Chemical Precipitation of Ag₂S Nanoparticles
| Silver Source | Sulfur Source | Stabilizer/Other Reagent | Key Findings | Reference |
|---|---|---|---|---|
| Silver Nitrate | Sodium Sulfide | Sodium Citrate | Particle size can be controlled from 30-1000 nm by varying reagent ratios. | researchgate.net |
| Not Specified | (Z)-2-(pyrrolidin-2-ylidene)thiourea | Not Specified | Modified homogeneous precipitation route. | chalcogen.ro |
| Not Specified | Not Specified | Three different stabilizing agents | Simple aqueous precipitation; size quantization effect observed. | researchgate.net |
| Not Specified | Not Specified | Not Specified | Facile co-precipitation method; yields monoclinic nanoparticles (41.7-52 nm). | spast.org |
Vapor-Phase Deposition Techniques
Vapor-phase deposition encompasses a group of processes where a material is transported in a vapor state from a source to a substrate, where it condenses or reacts to form a solid film. These techniques are performed in controlled environments, often under vacuum, to ensure high purity and structural quality of the deposited films.
Thermal evaporation is a physical vapor deposition (PVD) method widely used for creating thin films of various materials, including this compound. rdmathis.com The fundamental principle involves heating a solid source material, in this case, Ag₂S powder or pellets, within a high-vacuum chamber until it sublimes or evaporates. rdmathis.comattelements.com The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film. rdmathis.com
A common approach is the sequential thermal evaporation technique. In one study, Ag₂S thin films were successfully deposited on glass substrates using this method. The process was followed by an annealing step at 250 °C in an argon atmosphere. X-ray diffraction (XRD) analysis of the annealed films revealed a well-crystallized structure corresponding to the β-Ag₂S phase (acanthite), with a preferential orientation along the (1̄03) crystallographic direction. research-nexus.net Microprobe analysis confirmed that a nearly stoichiometric composition of Ag₂S was achieved at this annealing temperature. research-nexus.net Such films have been noted for their potential in photovoltaic applications, exhibiting a band gap energy of approximately 1.1 eV. research-nexus.net The quality and properties of the films are highly dependent on deposition parameters such as the vacuum level, source temperature, and substrate temperature.
Table 1: Research Findings on Thermal Evaporation of this compound Films
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Sequential Thermal Evaporation | research-nexus.net |
| Substrate | Glass | research-nexus.net |
| Post-Deposition | Annealing at 250 °C in Argon | research-nexus.net |
| Resulting Phase | β-Ag₂S (Acanthite) | research-nexus.net |
| Crystallinity | Preferential orientation towards (1̄03) direction | research-nexus.net |
| Stoichiometry | Nearly stoichiometric | research-nexus.net |
| Optical Property | Band gap energy of ~1.1 eV | research-nexus.net |
Chemical Vapor Deposition (CVD) is a process that utilizes chemical reactions of gaseous precursors on a heated substrate to form a solid film. kindle-tech.com Unlike PVD, CVD involves a chemical transformation of the precursors. For this compound, Aerosol Assisted Chemical Vapor Deposition (AACVD) has been demonstrated as a viable synthesis route.
In this technique, a solution containing a precursor compound is aerosolized and transported to a heated substrate. Research has shown the use of a single-source precursor, a complex of silver and sulfur-containing ligands, for depositing Ag₂S films. researchgate.netpsu.edu The deposition temperature plays a critical role in the composition of the final product. For instance, using the precursor [Ag₃{(SPiPr₂)₆N₃}₂], deposition at 425 °C yielded a mixture of monoclinic Ag₂S and cubic Ag. psu.edu As the temperature was increased to 475 °C and 525 °C, the formation of metallic silver particles became more dominant. researchgate.net This temperature-dependent decomposition highlights the ability to tune the film's composition through careful control of process parameters. The key parameters influencing the outcome of a CVD process are the substrate temperature, reactor pressure, precursor chemistry, and gas flow rates. kindle-tech.com
Table 2: Influence of Deposition Temperature in AACVD of this compound
| Deposition Temperature (°C) | Resulting Film Composition | Precursor | Reference |
|---|---|---|---|
| 425 | Mixture of Ag₂S and Ag | [Ag₃{(SPiPr₂)₆N₃}₂] | psu.edu |
| 475 | Clusters of Ag₂S with individual Ag particles | [Ag₃{(SPiPr₂)₆N₃}₂] | researchgate.net |
| 525 | Dominantly cubic and triangular Ag particles with few Ag₂S clusters | [Ag₃{(SPiPr₂)₆N₃}₂] | researchgate.net |
Molecular Beam Epitaxy (MBE) is a highly sophisticated vapor deposition technique known for its ability to grow high-purity, single-crystal thin films and heterostructures with atomic-level precision. escholarship.org The process occurs in an ultra-high vacuum environment, where thermal beams of atoms or molecules are directed onto a heated crystalline substrate. taylorfrancis.com The slow deposition rate allows for epitaxial growth, where the deposited film forms a crystalline structure that is an extension of the substrate's crystal lattice. escholarship.org
While specific reports on the MBE growth of this compound are not widespread, the technique is extensively used for other metal sulfides and complex heterostructures. escholarship.orgsemanticscholar.org The principles of MBE are directly applicable to the synthesis of Ag₂S. It offers the potential to create atomically abrupt interfaces in Ag₂S-based heterostructures, which are arrangements of multiple, distinct material layers. For example, solution-phase methods have been used to create complex heterostructures like Ag₂S-CdS and even multisegment structures such as Ag₂S-CdS-ZnS, where Ag₂S nanocrystals act as catalysts or hosts for the epitaxial growth of other semiconductors. nih.govrsc.orgnih.gov These examples demonstrate the types of complex nanostructures that could potentially be fabricated with high precision using MBE, allowing for the engineering of novel electronic and optical properties.
Spray pyrolysis is a cost-effective and scalable non-vacuum technique for depositing thin films. espublisher.com The method involves spraying a precursor solution onto a heated substrate. espublisher.com As the fine droplets make contact with the hot surface, the solvent evaporates, and the precursor compounds decompose and react to form the desired material film. sci-hub.se
For the synthesis of this compound, a notable approach involves using an aqueous solution of silver chloride (AgCl) and thiourea (CS(NH₂)₂). researchgate.net In one study, the ratio of thiourea to silver chloride and the substrate temperature were found to be critical parameters. The best crystallinity was achieved with a [CS(NH₂)₂]/[AgCl] ratio of 5 at a substrate temperature of 200 °C. researchgate.net The resulting films exhibited a monoclinic structure, characteristic of acanthite (B6354763), with a preferential orientation in the (-112) direction. researchgate.net The optical band gap of these films was determined to be in the order of 1 eV. researchgate.net The properties of the films, including surface morphology and thickness, are highly dependent on parameters such as substrate temperature, precursor concentration, and spray rate. espublisher.comresearchgate.net
Table 3: Experimental Parameters for Spray Pyrolysis of this compound
| Precursors | [CS(NH₂)₂]/[AgCl] Ratio | Substrate Temperature (°C) | Resulting Crystal Structure | Reference |
|---|---|---|---|---|
| Silver Chloride (AgCl), Thiourea (CS(NH₂)₂) | 5 | 200 | Monoclinic (Acanthite) | researchgate.net |
| Silver Chloride (AgCl), Thiourea (CS(NH₂)₂) | 5 | 250 | Polycrystalline | researchgate.net |
Solid-State and Other Advanced Synthesis Methods
Beyond vapor-phase techniques, this compound films can also be formed through reactions occurring directly in the solid state, most notably through the sulfurization of silver.
Sulfurization is a process where a precursor material is converted into a sulfide by reacting it with a sulfur-containing agent. For this compound, this typically involves the reaction of a silver precursor, such as a thin silver film, with a sulfur source. This phenomenon is commonly observed as the tarnishing of silver, where silver reacts with sulfur compounds present in the atmosphere, like hydrogen sulfide (H₂S), to form a black layer of Ag₂S. dtic.milwikipedia.org
This process can be controlled in a laboratory setting to intentionally form Ag₂S films. The method involves exposing a silver precursor to a sulfur-rich environment at elevated temperatures. For example, accelerated corrosion tests for studying tarnish resistance expose silver surfaces to a saturated atmosphere of sulfur vapor. researchgate.net The growth of the sulfide layer occurs as silver ions diffuse through the forming Ag₂S layer to react with sulfur at the surface. dtic.mil This method has also been applied as a surface treatment for other semiconductor materials, where a controlled sulfurization step can modify the electronic properties at the surface, for instance, by creating a hole-blocking layer. uzh.ch
Template-Assisted Growth of this compound Nanostructures (e.g., Anodic Alumina (B75360) Membrane)
Template-assisted synthesis is a versatile method for fabricating one-dimensional (1D) nanostructures with controlled dimensions. espublisher.com Anodic Alumina Membranes (AAM), also known as Anodic Aluminum Oxide (AAO) templates, are a popular choice due to their highly ordered, porous structure consisting of hexagonal arrays of cylindrical nanopores. researchgate.netmdpi.com These templates act as a scaffold, directing the growth of materials within their pores to form nanowires and nanotubes. researchgate.net
The general process for template-assisted growth involves filling the pores of the AAO membrane with the desired material. researchgate.net For this compound nanostructures, this can be achieved through methods like electrodeposition. First, a conductive layer, often gold (Au), is sputtered onto one side of the AAO membrane to serve as a working electrode. mdpi.comnih.gov Subsequently, the membrane is used as a mold in an electrochemical cell where silver is deposited into the nanopores. researchgate.net The silver-filled template can then undergo a sulfidation process, reacting with a sulfur source to convert the silver nanowires into this compound nanowires. A variation of this method involves the direct electrodeposition of this compound from a solution containing both silver and sulfur precursors into the AAO template.
The dimensions of the resulting this compound nanostructures, such as diameter and length, are directly dictated by the pore diameter and thickness of the AAO template, which can be precisely controlled during the anodization process of aluminum. mdpi.com This method allows for the large-scale production of well-aligned nanowire arrays. espublisher.com
Ion Beam Deposition for this compound Film Formation
Ion Beam Deposition (IBD) is a thin film deposition technique that utilizes a beam of energetic ions to deposit material onto a substrate. wikipedia.org The IBD system typically consists of an ion source, ion optics for acceleration and focusing, and a target. wikipedia.org For the formation of this compound films, a target of silver sulfide would be bombarded with an inert gas ion beam (e.g., Argon). The sputtering process ejects atoms from the target, which then travel and condense on the substrate, forming a thin film.
Alternatively, a reactive IBD process can be used. In this approach, a pure silver target is sputtered, and the deposition occurs in a vacuum chamber containing a sulfur-containing gas, such as hydrogen sulfide (H₂S). The silver atoms react with the sulfur species on the substrate surface to form a this compound film. The energy of the depositing ions, which can be controlled from a few eV to several keV, influences the film's properties, including adhesion, density, and crystallinity. wikipedia.org DC magnetron sputtering, a related physical vapor deposition (PVD) technique, has been used to create silver sulfide thin films, although it can sometimes result in sulfur-deficient films unless a reactive sulfur atmosphere is introduced. osti.gov
Key characteristics of IBD include the ability to produce highly pure, dense, and uniform films with precise control over stoichiometry by managing the ion beam parameters and reactive gas environment. wikipedia.org
Ultrasonic and Microwave-Assisted Synthesis of this compound
Ultrasonic and microwave irradiation are energy sources that can significantly enhance the rate and efficiency of chemical reactions for synthesizing nanomaterials.
Ultrasonic-assisted synthesis utilizes the acoustic cavitation generated by high-frequency sound waves. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the rapid formation of nanoparticles. While research directly on ultrasonic synthesis of this compound is specific, the method is widely applied for other nanoparticles. For instance, seaweed extracts have been used with ultrasonication to synthesize silver nanoparticles, where the process enhances the reduction of silver ions and produces smaller, more uniform particles. elsevierpure.com A similar principle can be applied to this compound synthesis by using appropriate silver and sulfur precursors in a solution subjected to ultrasonic irradiation.
Microwave-assisted synthesis employs microwave energy to heat reactants rapidly and uniformly. nih.gov This method has been successfully used to produce this compound nanoparticles and quantum dots. nih.govnih.govresearchgate.net In a typical synthesis, a silver precursor like silver nitrate (AgNO₃) is mixed with a sulfur source, such as 1-dodecanethiol (B93513) or d-penicillamine (DPA), in a suitable solvent. nih.govnih.gov The mixture is then heated in a microwave reactor. nih.gov The rapid, homogenous heating promotes fast nucleation and growth, leading to the formation of small, crystalline nanoparticles in a significantly shorter time compared to conventional heating methods. nih.gov Parameters such as the choice of precursor, reaction time, temperature, and even illumination during the process can influence the size and morphology of the final this compound product. nih.gov For example, using d-penicillamine as both a sulfur source and a stabilizing ligand in water, a simple one-step microwave method can yield water-soluble Ag₂S quantum dots. nih.gov
Control over Morphology and Dimension in this compound Synthesis
Formation of this compound Nanoparticles and Quantum Dots
The synthesis of this compound (Ag₂S) nanoparticles and quantum dots (QDs) has been achieved through various chemical routes, allowing for control over their size-dependent optical and electronic properties. researchgate.net
Microwave-assisted methods provide a rapid and efficient route to Ag₂S nanoparticles. By heating a mixture of a silver precursor (e.g., silver(I) nitrate) and a sulfur source (e.g., 1-dodecanethiol) in a microwave reactor, nanoparticles with mean sizes ranging from 6-10 nm can be obtained. nih.gov The reaction parameters, including the silver source, synthesis time, and the presence of light, have been shown to affect the resulting particle size and geometry. nih.gov
Aqueous-phase synthesis at low temperatures is another effective approach. Water-soluble Ag₂S QDs can be prepared using a one-step microwave-assisted method with d-penicillamine acting as both the sulfur source and a stabilizing ligand. nih.govresearchgate.net This method is advantageous as it avoids the need for anaerobic conditions and produces biocompatible QDs. researchgate.net
High-gravity liquid-liquid interface reaction is an advanced technique for the continuous synthesis of ultrafine Ag₂S QDs. This method, utilizing a rotating packed bed (RPB) reactor, generates a large and rapidly renewing interface between two immiscible liquid phases (one containing the silver precursor and the other the sulfur source), leading to enhanced mass transfer and the formation of uniform QDs with an average size of 4.5 nm. scispace.com
"Green" synthesis approaches utilize biological matrices such as bacteria, fungi, or plant extracts to form Ag₂S QDs. semanticscholar.org These methods are environmentally friendly and cost-effective. The synthesis can occur intracellularly, where metal ions are reduced by cell wall enzymes, or extracellularly, often involving nitrate reductase. semanticscholar.org
| Synthesis Method | Precursors | Typical Size | Key Features |
| Microwave-Assisted | Silver Nitrate, 1-dodecanethiol | 6–10 nm | Rapid synthesis, size control via time and light. nih.gov |
| Aqueous Microwave | Silver Nitrate, d-penicillamine | ~3 nm (QDs) | Water-soluble, one-step process. nih.govresearchgate.net |
| High-Gravity Reactor | Silver Nitrate, Sodium Sulfide | 4.5 nm | Continuous, ultrafast synthesis of uniform QDs. scispace.com |
| Green Synthesis | Silver precursor, Biological extracts | Varies | Environmentally friendly, uses biological matrices. semanticscholar.org |
Directed Growth of this compound Nanowires and Nanorods
The synthesis of one-dimensional (1D) this compound nanostructures like nanowires and nanorods is often achieved through methods that guide anisotropic growth.
Template-assisted methods , as described in section 2.3.2, are a primary route for producing highly ordered arrays of nanowires. By using hard templates like anodic alumina membranes (AAO), the diameter and length of the Ag₂S nanowires can be precisely controlled. researchgate.net
The Polyol method is a widely used solution-phase synthesis for metallic nanowires, which can then be converted to sulfide nanostructures. mdpi.com In a typical polyol synthesis for silver nanowires, a silver precursor (AgNO₃) is reduced by a polyol (e.g., ethylene (B1197577) glycol), which also acts as the solvent, in the presence of a capping agent like polyvinylpyrrolidone (PVP). mdpi.comresearchgate.net The PVP selectively adsorbs onto the {100} facets of the growing silver crystals, promoting growth along the <111> direction to form nanowires. researchgate.net These pre-synthesized silver nanowires can then be converted into Ag₂S nanowires through a subsequent sulfidation reaction, for example, by exposing them to a solution of sodium polysulfide at room temperature. researchgate.net This conversion process can result in unique morphologies, such as beaded or bamboo-joint-like structures, due to volume expansion during sulfidation. researchgate.net
Soft template methods utilize self-assembling molecules like surfactants or polymers to direct the growth of nanowires. For instance, cetyltrimethylammonium bromide (CTAB) can form rod-like micelles in solution that serve as templates for the growth of silver nanorods and nanowires. espublisher.commdpi.com
| Growth Method | Description | Resulting Morphology | Key Control Factors |
| AAO Template | Electrodeposition or chemical filling of AAO pores followed by sulfidation. | Ordered arrays of nanowires. researchgate.net | Template pore diameter and length. mdpi.com |
| Polyol + Sulfidation | Synthesis of silver nanowires via polyol reduction, followed by reaction with a sulfur source. | Nanowires, nanorods (sometimes with beaded morphology). mdpi.comresearchgate.net | PVP/AgNO₃ ratio, reaction temperature, sulfidation conditions. researchgate.netresearchgate.net |
| Soft Template | Use of self-assembling molecules (e.g., CTAB micelles) to guide anisotropic growth. | Nanowires, nanorods. espublisher.com | Surfactant concentration, reactant ratios. mdpi.com |
Fabrication of this compound Thin Films
This compound (Ag₂S) thin films are crucial for applications in photovoltaics and optoelectronics. researchgate.netresearchgate.net Several techniques are employed for their fabrication.
Chemical Bath Deposition (CBD) is a simple, low-cost method where a substrate is immersed in a dilute aqueous solution containing the precursor ions. iaescore.comresearchgate.net For Ag₂S films, the bath typically contains a silver salt (e.g., silver nitrate) and a sulfur source (e.g., thiourea or sodium thiosulfate). researchgate.netiaescore.com A complexing agent like ammonia is often used to control the release of silver ions. researchgate.net The film forms on the substrate through the slow, controlled precipitation of Ag₂S. Post-deposition annealing or microwave irradiation can be used to improve the crystallinity and morphology of the films. iaescore.comresearchgate.net
Electrodeposition is another technique where a thin film is grown on a conductive substrate (cathode) from an electrolyte solution. researchgate.net By applying a specific potential, silver and sulfide ions are co-deposited onto the substrate to form a uniform Ag₂S film. The deposition potential is a critical parameter that influences the film's compactness, grain size, and surface roughness. researchgate.net
Physical Vapor Deposition (PVD) methods, such as thermal evaporation and sputtering, are also used. In thermal evaporation, Ag₂S material is heated in a vacuum until it sublimes, and the vapor condenses on a cooler substrate. researchgate.net Sputtering involves bombarding an Ag₂S target with plasma ions, causing atoms to be ejected and deposited onto the substrate. osti.gov These methods allow for good control over film thickness and purity.
Successive Ionic Layer Adsorption and Reaction (SILAR) is a technique that involves sequential immersion of the substrate into solutions containing the cationic (Ag⁺) and anionic (S²⁻) precursors, with a rinsing step in between each immersion. researchgate.netresearchgate.net This cycle-based process allows for precise control over film thickness at the nanoscale. researchgate.net
| Fabrication Method | Precursors/Target | Key Parameters | Film Characteristics |
| Chemical Bath Deposition (CBD) | Silver Nitrate, Thiourea | Bath temperature, pH, annealing. iaescore.comresearchgate.net | Low-cost, suitable for large areas. researchgate.net |
| Electrodeposition | Silver Nitrate, Sodium Thiosulfate | Deposition potential, electrolyte concentration. researchgate.net | Uniform, compact films on conductive substrates. researchgate.net |
| Sputtering (PVD) | Ag₂S target | Sputtering power, gas pressure, substrate temperature. osti.gov | Can produce sulfur-deficient films without reactive gas. osti.gov |
| SILAR | Separate cationic and anionic solutions | Number of deposition cycles. researchgate.net | Excellent control over film thickness. researchgate.net |
Synthesis of Hollow and Complex this compound Nanostructures
The fabrication of this compound (Ag₂S) with hollow or complex morphologies has garnered significant attention due to the unique properties these structures offer compared to their solid counterparts. Various synthetic strategies have been developed, often employing templates or specific reaction conditions to guide the formation of these intricate nanostructures.
One prominent method for creating hollow Ag₂S nanostructures involves the use of reactive templates. For instance, copper(I) sulfide (Cu₂S) hollow spheres can serve as both a template and a reactant. In this process, a simultaneous cation exchange and oxidation-reduction reaction occurs when Cu₂S hollow spheres are introduced to silver ions (Ag⁺) in an aqueous solution. The Cu(I) ions in the template act as a reductant for the Ag⁺ ions, leading to the formation of hybrid hollow spheres composed of Ag₂S and metallic silver (Ag). These resulting structures consist of Ag₂S hollow spheres, approximately 600 nm in diameter with a shell thickness of 20-30 nm, each with a single Ag nanoparticle attached to its outer surface. pku.edu.cn When copper(II) sulfide (CuS) is used as the template instead, Ag₂S hollow spheres are the primary product, highlighting the crucial role of the copper ion's oxidation state in the final product's composition. pku.edu.cn
Another effective template-based approach utilizes silver chlorobromide (AgCl₀.₅Br₀.₅) nanocubes. The strong chemical affinity between silver and sulfur facilitates the transformation of these nanocubes into hollow Ag₂S nanoshells. This transformation is driven by an anion exchange reaction where sulfide ions (S²⁻) replace the halide ions. The hollowing mechanism is attributed to the nano-scale Kirkendall effect, which involves a difference in the diffusion rates between the outward-diffusing silver ions and the inward-diffusing sulfide ions. morressier.com
Beyond hollow spheres, more complex and varied morphologies of this compound have been synthesized. A facile hydrothermal method using [Ag(en)₂(H₂O)₂]Cl and cysteine as starting reagents has been shown to produce dendritic-like, rod-like, and sheet-like Ag₂S nanostructures. globalpublisher.org The sulfuration of silver nanowires (Ag NWs) with sodium polysulfide (Na₂Sₓ) at room temperature results in the formation of beaded string Ag₂S nanowires. The reaction initiates at the tips and defect sites of the Ag NWs, and the larger volume of Ag₂S compared to Ag causes a volume expansion at the sulfurized locations, leading to the characteristic beaded morphology. researchgate.net
The table below summarizes various synthetic approaches for hollow and complex this compound nanostructures.
| Morphology | Synthetic Method | Precursors/Templates | Key Mechanism/Features |
| Hollow Spheres | Reactive Template | Copper(I) sulfide (Cu₂S) hollow spheres, Silver ions (Ag⁺) | Simultaneous cation exchange and oxidation-reduction. pku.edu.cn |
| Hollow Nanoshells | Sacrificial Template | Silver chlorobromide (AgCl₀.₅Br₀.₅) nanocubes, Sulfide ions (S²⁻) | Anion exchange and nano-scale Kirkendall effect. morressier.com |
| Dendritic, Rod-like, Sheet-like | Hydrothermal | [Ag(en)₂(H₂O)₂]Cl, Cysteine | Self-assembly under hydrothermal conditions. globalpublisher.org |
| Beaded String Nanowires | Sulfuration | Silver nanowires (Ag NWs), Sodium polysulfide (Na₂Sₓ) | Preferential reaction at tips and defects, volume expansion. researchgate.net |
Influence of Reaction Parameters on this compound Microstructure
The microstructure, including the morphology, crystallinity, and size of this compound nanostructures, is highly dependent on the reaction parameters employed during synthesis. Careful control of these parameters is essential for tailoring the material's properties for specific applications.
In hydrothermal synthesis, parameters such as temperature, reaction time, and reactant concentration have a marked effect on the final product. For example, in the synthesis of Ag₂S nanostructures using [Ag(en)₂(H₂O)₂]Cl and cysteine, variations in these conditions can dictate whether the resulting morphology is dendritic, spherical, or rod-like. globalpublisher.org This control over morphology has been shown to be critical for applications like solar cells, where dendritic Ag₂S nanostructures exhibit higher efficiency compared to their spherical and rod-like counterparts. globalpublisher.org
The choice of solvent also plays a crucial role. In thermal decomposition methods, the use of a single solvent, such as oleylamine, can produce more crystalline Ag₂S nanoparticles compared to mixed solvent systems (e.g., octadecene and dodecanethiol). However, this increase in crystallinity can be accompanied by a larger particle size (greater than 10 nm), which may render the nanoparticles fluorescence inactive. researchgate.net This highlights a common trade-off in nanomaterial synthesis between crystallinity and other desired properties like quantum confinement effects.
The nature of the precursor can also direct the final microstructure. The decomposition of a single-source precursor, silver diethyldithiocarbamate (B1195824) (Ag DDTC), at 200°C has been used to synthesize crystalline α-Ag₂S particles with sizes ranging from 20 nm to 1.1 μm. researchgate.net
The following table details the influence of key reaction parameters on the microstructure of this compound.
| Reaction Parameter | Influence on Microstructure | Synthetic Method | Observed Effect |
| Temperature | Morphology, Dimension | Hydrothermal | Controls the formation of dendritic, spherical, or rod-like nanostructures. globalpublisher.org |
| Reaction Time | Morphology, Dimension | Hydrothermal | Affects the growth and final shape of the nanostructures. globalpublisher.org |
| Reactant Concentration | Morphology, Dimension | Hydrothermal | Influences the self-assembly and resulting morphology of the Ag₂S. globalpublisher.org |
| Solvent System | Crystallinity, Size | Thermal Decomposition | A single solvent (oleylamine) led to higher crystallinity but larger, fluorescence-inactive nanoparticles compared to mixed solvents. researchgate.net |
Advanced Characterization Methodologies for Disilver Sulfide
Structural Analysis Techniques
Structural analysis is fundamental to understanding the crystalline nature and physical arrangement of disilver sulfide (B99878). These techniques are crucial for correlating the material's structure with its functional properties.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination in Disilver Sulfide
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and determining their lattice parameters. nih.gov this compound is known to exist in three main polymorphic forms. nih.govmdpi.com At room temperature and up to 176°C (449-452 K), it is stable as the monoclinic α-Ag₂S phase, known as acanthite (B6354763). cambridge.orgmdpi.comnih.gov Above this temperature, it transforms into the body-centered cubic (bcc) β-Ag₂S phase, called argentite, which is a superionic conductor. cambridge.orgnih.gov A further transition occurs above 586°C (859 K) to a face-centered cubic (fcc) γ-Ag₂S phase. cambridge.org
XRD patterns provide a unique fingerprint for each phase. Studies have confirmed that the monoclinic structure of acanthite (α-Ag₂S) belongs to the P2₁/c or P2₁/n space group. nih.govarizona.edumaterialsproject.org Rietveld refinement of XRD data allows for precise determination of the lattice parameters. core.ac.uk For instance, a study on synthesized Ag₂S nanoparticles confirmed the monoclinic β-Ag₂S phase without any impurities detected in the XRD pattern. core.ac.uk The refined lattice parameters for the acanthite phase from various studies are compiled below.
| Parameter | Value (Frueh, A.J., Jr.) arizona.edu | Value (Materials Project mp-610517) materialsproject.org | Value (Materials Project mp-1102900) materialsproject.org |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 4.23 | 4.36 | 4.55 |
| b (Å) | 6.91 | 7.40 | 7.02 |
| c (Å) | 7.87 | 8.15 | 9.34 |
| β (°) | 99.58 | 110.39 | 117.39 |
| Volume (ų) | 226.8 | 246.59 | 265.29 |
Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Microstructure of this compound
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound from the micro- to the atomic scale.
Scanning Electron Microscopy (SEM) is used to examine the surface morphology and particle shape. Studies have revealed diverse morphologies for synthesized Ag₂S nanoparticles, including agglomerated spherical particles, nanocubes, nanorice, and nanochains. core.ac.ukresearchgate.net For thin films, SEM analysis has shown that substrates can be well-covered with deposited Ag₂S layers, free of cracks and pinholes, with grain sizes estimated to be in the range of 100–210 nm. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer higher magnification and resolution, enabling detailed investigation of the internal structure, crystallinity, and size of nanoparticles. TEM investigations have confirmed the formation of various nanostructures, such as nanotubes with diameters of 26-30 nm and lengths of 200-400 nm. researchgate.net HRTEM, a local method that allows for the study of individual nanoparticles, has been used to directly observe the atomic lattice. nih.govresearchgate.net This capability is particularly valuable for observing structural transformations in real-time. For example, the phase transition from monoclinic acanthite (α-Ag₂S) to cubic argentite (β-Ag₂S) in a single nanoparticle has been directly observed in-situ using HRTEM by heating the sample with the electron beam. mdpi.comnih.gov HRTEM images also allow for the measurement of lattice fringes, confirming the crystalline nature of the nanoparticles. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography of this compound Films
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale without requiring a conductive surface. academicjournals.orgmdpi.com For this compound, AFM is primarily used to study the surface of thin films, providing quantitative data on surface roughness and grain size. researchgate.netacademicjournals.org
AFM measurements have shown that chemically deposited Ag₂S films can have a mean surface roughness ranging from 7.20 to 15 nm. researchgate.net In another study, the surface roughness of an Ag₂S film was reported to be 96.4 nm. escires.com These studies indicate that the surface is typically well-covered by the deposited material. researchgate.net AFM can also visualize the surface in 2D and 3D, revealing the texture and features of the film, such as the granular structure. mdpi.comresearchgate.net Furthermore, AFM has been employed to dynamically monitor processes on the surface, such as the photodissolution of silver nanoparticles into chalcogenide films, by continuously imaging the surface morphology over time. nih.gov
| Study Description | Mean Surface Roughness (nm) | Reference |
|---|---|---|
| Chemically deposited Ag₂S thin films | 7.20 - 15 | researchgate.net |
| Ag₂S thin film from modified chemical bath deposition | 96.4 | escires.com |
Selected Area Electron Diffraction (SAED) for Crystallographic Orientation of this compound
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to determine the crystal structure and orientation of a specimen. rsc.org A diffraction pattern is generated by focusing the electron beam on a specific area of the sample. This pattern of spots is characteristic of the material's crystal structure.
For this compound, SAED patterns are used to confirm the crystalline phase of nanoparticles. The patterns obtained from α-Ag₂S (acanthite) are consistent with its monoclinic structure, while those from the high-temperature β-Ag₂S (argentite) phase show the expected diffraction spots for a body-centered cubic structure. nih.govrsc.org For example, during in-situ HRTEM heating experiments, the transformation from the monoclinic to the cubic phase was confirmed by the change in the SAED pattern. nih.gov The diffraction spots can be indexed to specific crystallographic planes, such as the (110), (002), and (112) planes observed for cubic argentite along the [1-10] zone axis. nih.gov This analysis provides definitive evidence of the crystallographic nature of the individual nanoparticles being studied. nih.govresearchgate.net
Spectroscopic Investigations
Spectroscopic methods are employed to probe the chemical composition and bonding within this compound, providing insights into its molecular structure and the presence of functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding in this compound
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. youtube.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, making it a valuable tool for identifying chemical bonds and functional groups within a material. youtube.com
In the analysis of this compound, FTIR spectra reveal the characteristic vibrations of the chemical bonds present. The key absorption band corresponding to the Ag-S bond vibration is typically observed in the far-infrared region, around 500–600 cm⁻¹. researchgate.net Other peaks are often present in the spectra, indicating the presence of other molecules. For instance, broad peaks around 3400 cm⁻¹ and 1600 cm⁻¹ are commonly attributed to the stretching and bending vibrations of O-H bonds from water molecules adsorbed on the surface of the Ag₂S nanoparticles. researchgate.net
When capping agents are used during synthesis, such as thioglycolic acid (TGA), FTIR can confirm their attachment to the nanoparticle surface. nih.gov The disappearance of the S-H peak (typically 2565-2677 cm⁻¹) and the appearance of peaks for the carboxylic group (COO⁻) confirm that the TGA molecule has bonded to the Ag₂S surface through the sulfur atom. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 500 - 600 | Ag-S characteristic vibration | researchgate.net |
| ~1600 | O-H bending vibration (adsorbed water) | researchgate.net |
| ~3400 | O-H stretching vibration (adsorbed water) | researchgate.net |
| 716 | C-S bond (TGA capping agent) | nih.gov |
| 1387 | Symmetric vibration of COO⁻ (TGA capping agent) | nih.gov |
| 1569 | Asymmetric vibration of COO⁻ (TGA capping agent) | nih.gov |
Raman Spectroscopy for Vibrational Modes of this compound
Raman spectroscopy is an analytical technique utilized to investigate the vibrational modes of materials, providing insights into their crystal structure and phonon structure. researchgate.netmorana-rtd.com For this compound (Ag₂S), specifically the monoclinic β-Ag₂S phase, theoretical calculations predict the existence of 18 Raman-active modes (A g and B g symmetries). researchgate.net However, experimental investigations typically observe fewer distinct peaks due to factors such as lattice disorder, which can cause low Raman intensity and peak broadening. researchgate.net
In studies of both monocrystalline and polycrystalline β-Ag₂S, several Raman-active modes have been consistently identified. researchgate.netresearchgate.net The intensities of these peaks are generally low and tend to decrease as the temperature rises, which is accompanied by further line broadening. researchgate.net One notable observation is the significant decrease in intensity of the low-frequency modes associated with the motion of silver atoms as the temperature increases, which is related to the activation of Ag ions. researchgate.net
Key research findings have identified a set of distinct Raman-active modes for β-Ag₂S. researchgate.netresearchgate.net A broad peak observed around 243 cm⁻¹ is attributed to a combination of asymmetric stretching and bending of the Ag-S-Ag bond. researchgate.net In polycrystalline samples, an additional low-intensity broad peak may be observed around 480 cm⁻¹, which is likely a second-order overtone of the strong mode at 243 cm⁻¹. researchgate.net Other studies have reported Raman modes for silver sulfide at approximately 200 cm⁻¹ and 220 cm⁻¹. nih.gov
Table 1: Observed Raman-Active Modes in β-Disilver Sulfide This table presents experimentally observed Raman peak positions. The assignments are based on available research findings.
| Raman Shift (cm⁻¹) | Potential Assignment/Observation | Reference |
|---|---|---|
| 23 | Vibrational Mode | researchgate.netresearchgate.net |
| 39 | Vibrational Mode | researchgate.netresearchgate.net |
| 42 | Vibrational Mode | researchgate.netresearchgate.net |
| 44 | Vibrational Mode | researchgate.netresearchgate.net |
| 62 | Vibrational Mode | researchgate.netresearchgate.net |
| 65 | Vibrational Mode | researchgate.netresearchgate.net |
| 243 | Ag-S-Ag Asymmetric Stretching & Bending | researchgate.netresearchgate.net |
| ~480 | Second-order overtone of 243 cm⁻¹ mode | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States in this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of elements within the uppermost layers (typically 3-10 nm) of a material. measurlabs.comcarleton.edu The technique works by irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons. carleton.edu The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for detailed surface characterization. carleton.edu
In the analysis of this compound, XPS is employed to confirm the presence of silver (Ag) and sulfur (S) and to determine their respective chemical states. Research on the sulfidation of silver nanoparticles has used XPS to monitor the formation of Ag₂S on the surface. nih.gov In these studies, the appearance of a sulfur S 2p peak at a binding energy of approximately 161 eV is a clear indicator of the formation of sulfide (S²⁻) and is consistent with the sulfur environment in Ag₂S. nih.gov
Furthermore, XPS can reveal shifts in the binding energies of the silver (Ag 3d) core levels, which provides information about the oxidation state of the silver atoms. researchgate.net An increase in the positive charge, or oxidation state, of an element generally leads to an increase in the binding energy of its core electrons. carleton.edu Comparative studies of silver chalcogenides have shown that there is an increase in the positive charge at the Ag(I) sites when selenium is substituted with sulfur, as in the transition from Ag₂Se to Ag₂S. researchgate.net This is also associated with an increase in the number of electron holes in the silver 4d shell. researchgate.net
Table 2: Representative XPS Binding Energies for this compound This table summarizes characteristic binding energy values for core levels in Ag₂S as identified in scientific literature.
| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State | Reference |
|---|---|---|---|---|
| Sulfur | S 2p | 161 | Sulfide (S²⁻) | nih.gov |
| Silver | Ag 3d | Varies | Ag(I) | nih.govresearchgate.net |
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Absorption Characteristics of this compound (focused on material response, not specific values)
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a technique that measures a material's optical properties, specifically its absorbance, transmittance, and reflectance of light over the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. eag.comprocess-insights.com The material's response to this light provides critical information about its electronic structure and potential applications.
This compound exhibits significant optical absorption characteristics, particularly in the visible and near-infrared ranges. researchgate.netmdpi.com As a semiconductor with a narrow bandgap of approximately 1.0 eV, Ag₂S can absorb a large portion of the solar spectrum. researchgate.net This is a distinct advantage over many wide-bandgap metal oxide semiconductors, which are often limited to absorbing only the UV portion of sunlight, a mere 5% of the total solar spectrum. mdpi.com In contrast, the solar spectrum is dominated by visible (46%) and NIR (49%) light, which Ag₂S can effectively harness. mdpi.com
This strong absorption in the visible and NIR regions makes this compound a material of interest for photocatalysis and solar energy conversion. mdpi.com The absorption of photons with sufficient energy excites electrons, changing the material's electronic conductivity. researchgate.net This photoresponsive behavior allows Ag₂S to function as an optical sensor and enables its use as a visible–NIR-light driven photocatalyst for applications such as the degradation of environmental pollutants. researchgate.netmdpi.com
Compositional Analysis
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping in this compound Samples
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often integrated with scanning electron microscopy (SEM), used for the elemental analysis of a sample. wikipedia.orgthermofisher.com The method relies on the interaction between a high-energy electron beam and the sample, which causes the atoms to emit characteristic X-rays. wikipedia.org Each element possesses a unique atomic structure and therefore emits X-rays at a unique set of energies, allowing for the identification of the elements present in the sample. wikipedia.org
For this compound, EDX analysis is primarily used to confirm its elemental composition by identifying the presence of silver (Ag) and sulfur (S). researchgate.net Beyond simple identification, the technique can provide semi-quantitative data, reporting the relative abundance of each element, typically as atomic or weight percentages. This is crucial for verifying the stoichiometry of the Ag₂S compound.
A key capability of EDX is elemental mapping. nih.govyoutube.com By scanning the electron beam across a region of the sample, a complete X-ray spectrum is collected at each pixel. youtube.comrsc.org This data can then be processed to generate maps that display the spatial distribution of individual elements. In an Ag₂S sample, an EDX map would show the colocation of silver and sulfur, providing a visual confirmation of the compound's homogeneity and phase purity across the analyzed area.
Table 3: Illustrative EDX Output for a Stoichiometric this compound (Ag₂S) Sample This table represents a typical semi-quantitative result from an EDX analysis, demonstrating the expected elemental composition.
| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |
|---|---|---|---|
| Silver | Ag | 66.7 | 87.1 |
| Sulfur | S | 33.3 | 12.9 |
Theoretical and Computational Investigations of Disilver Sulfide
Defect Chemistry and Non-Stoichiometry in Disilver Sulfide (B99878)
The electronic properties of semiconductors are highly sensitive to crystalline imperfections. Computational studies are vital for understanding the formation and impact of intrinsic defects, such as vacancies and interstitials, on the material's behavior.
Computational methods based on DFT have been applied to study the nature of intrinsic point defects in monoclinic-Ag₂S researchgate.net. These studies can determine the formation energies of different defects, such as silver vacancies (VAg), sulfur vacancies (VS), and interstitial silver (Agi) or sulfur (Si) atoms. The calculations help identify which defects are most likely to form under different conditions. Importantly, these theoretical investigations have demonstrated that defects can significantly alter the electronic structure of the material. Specifically, DFT studies have shown that the presence of sulfur vacancies in disilver sulfide crystals leads to a narrowing of the bandgap, which can have a profound effect on its optical and electrical properties researchgate.net.
Formation Energy Calculations for Defects in this compound
The inherent electrical properties of this compound are largely governed by native point defects. First-principles calculations based on density functional theory (DFT) have been instrumental in determining the formation energies of these defects, explaining the material's intrinsic n-type behavior. sjtu.edu.cn The formation energy of a defect is a key thermodynamic quantity that determines its equilibrium concentration in the crystal. readthedocs.ioscm.com
Calculations show that the dominant intrinsic defects in this compound are silver vacancies (Vₐₖ) and silver interstitials (Agᵢ). rsc.orgsjtu.edu.cn Silver vacancies, where a silver atom is missing from its lattice site, act as p-type defects (acceptors). rsc.org Conversely, interstitial silver, where a silver atom occupies a site not normally occupied in the crystal lattice, acts as an n-type defect (donor). rsc.org
Theoretical studies have consistently found that silver interstitials have a particularly low formation energy. sjtu.edu.cn This low energy of formation makes them more favorable to form during material preparation, leading to a higher concentration of Agᵢ defects and contributing to the native n-type conductivity commonly observed in this compound. sjtu.edu.cn This theoretical finding aligns well with experimental observations. sjtu.edu.cn The site potential and Voronoi volume deviations caused by Ag interstitials are significantly smaller than those from Ag vacancies, making the interstitial defects more desirable energetically. sjtu.edu.cn
The formation energies of these defects are typically calculated as a function of the Fermi level and under different chemical potential conditions, such as "Ag-rich" or "S-rich" environments. sjtu.edu.cn These calculations help to establish the stability of different charged defect states (e.g., neutral, +1, -1) across the material's band gap. The calculated carrier concentrations based on these defect formation energies show good consistency with experimental data, validating the reliability of the computational models. sjtu.edu.cn
| Defect Type | Description | Electrical Activity | Calculated Formation Energy |
|---|---|---|---|
| Silver Interstitial (Agᵢ) | An extra Ag atom in a non-lattice position. | n-type (donor). rsc.org | Low formation energy, contributing to native n-type conduction. sjtu.edu.cn |
| Silver Vacancy (Vₐₖ) | A missing Ag atom from a lattice site. | p-type (acceptor). rsc.org | Higher formation energy compared to Agᵢ. sjtu.edu.cn |
Phonon Dispersion and Vibrational Dynamics of this compound
The vibrational properties and lattice dynamics of this compound have been investigated theoretically using density-functional perturbation theory (DFPT), with results often compared against experimental Raman spectroscopy. researchgate.net These studies provide a fundamental understanding of the material's structural stability, thermal properties, and the nature of its phase transitions.
Theoretical calculations have successfully determined the phonon band structure and phonon density of states (DOS) for the low-temperature monoclinic phase (β-Ag₂S). researchgate.netresearchgate.net The calculated phonon dispersion spans a frequency range up to approximately 340 cm⁻¹. researchgate.net A notable feature of the phonon structure is a wide energy gap separating two main regions of the DOS, typically between 150 cm⁻¹ and 215 cm⁻¹. researchgate.net This gap arises from the large mass difference between the heavy silver atoms and the lighter sulfur atoms, which leads to a clear separation between the vibrational modes dominated by cation and anion movements. researchgate.net
Analysis of the projected DOS and atomic eigenvectors reveals that the lower frequency region (from 0 to ~80 cm⁻¹) is dominated by the vibrations of silver atoms. researchgate.net The upper frequency region consists of modes involving the coupled movements of both silver and sulfur atoms. researchgate.net
Ab initio calculations have also been used to identify and assign the symmetry of Raman and infrared-active vibrational modes. researchgate.net For monoclinic β-Ag₂S, calculations have been compared with experimental Raman spectra, showing good agreement. researchgate.net
| Vibrational Mode | Experimentally Observed Raman Frequency (cm⁻¹) researchgate.net | Theoretically Calculated Assignment |
|---|---|---|
| 1 | 23 | Symmetry assignments derived from point group symmetry considerations and compared with ab initio calculations. researchgate.net |
| 2 | 39 | |
| 3 | 42 | |
| 4 | 44 | |
| 5 | 62 | |
| 6 | 65 | |
| 7 | 243 |
Simulation of Charge Carrier Dynamics and Transport Mechanisms in this compound
The movement of ions and electrons in this compound, particularly during its phase transition, has been a key focus of computational simulations. Ab initio molecular dynamics (MD) simulations have been employed to understand the mechanisms of electrical conduction in both the low-temperature acanthite (B6354763) (α-Ag₂S) and high-temperature argentite (β-Ag₂S) phases. goldschmidtabstracts.info
These simulations accurately reproduce the respective crystal structures and have revealed the superionic nature of the high-temperature argentite phase. goldschmidtabstracts.info In this phase, the silver atoms are not fixed in a rigid lattice but instead diffuse in a liquid-like manner through a relatively stable, close-packed sublattice of sulfur atoms. goldschmidtabstracts.info The predicted diffusivity of silver ions from these simulations shows good agreement with experimentally measured values, validating the model. goldschmidtabstracts.info This high mobility of silver ions is a primary contributor to the significant increase in ionic conductivity observed above the phase transition temperature.
Simulations also shed light on the electronic transport properties. The transition from the monoclinic acanthite to the cubic argentite phase is characterized as a semiconductor-to-metal transition. ucdavis.edu The electronic conductivity increases by nearly three orders of magnitude across this transition. ucdavis.edu
Furthermore, studies on thin films using techniques like time-resolved THz spectroscopy, combined with modeling, have been used to investigate charge carrier dynamics. researchgate.net These investigations determine key parameters such as recombination rates at different charge carrier concentrations. For Ag₂S thin films, the recombination rates k₁, k₂, and k₃ have been extracted, corresponding to different recombination pathways. researchgate.net These parameters are crucial for understanding and modeling the performance of this compound in optoelectronic devices. researchgate.net
| Recombination Rate Parameter | Description | Extracted Value |
|---|---|---|
| k₁ | First-order (trap-assisted) recombination | 2.08 × 10⁸ s⁻¹ |
| k₂ | Second-order (bimolecular) recombination | 7.13 × 10⁻¹⁰ cm³ s⁻¹ |
| k₃ | Third-order (Auger) recombination | 1.19 × 10⁻²⁹ cm⁶ s⁻¹ |
Theoretical Modeling of Phase Transitions in this compound
This compound is known to exist in three main polymorphic phases, and theoretical modeling has been essential in understanding the transitions between them. The primary and most studied transition is from the low-temperature monoclinic α-Ag₂S phase (acanthite) to the body-centered cubic (bcc) β-Ag₂S phase (argentite), which occurs at approximately 450 K. researchgate.netscispace.com A second transition to a face-centered cubic (fcc) γ-Ag₂S phase occurs at higher temperatures, around 850-860 K. nih.gov
Computational models have treated the acanthite-to-argentite transformation as a disorder-order transition. researchgate.net According to this model, as the temperature falls below the transition point, sulfur atoms, which equiprobably occupy sites in the bcc sublattice of argentite, become ordered into the specific sites of the monoclinic acanthite structure. researchgate.net This ordering of the sulfur sublattice is accompanied by displacements of both sulfur and silver atoms, distorting the bcc lattice into the monoclinic form. researchgate.net In the high-temperature argentite phase, silver atoms are randomly distributed over numerous crystallographic positions with low occupancy, while in the acanthite phase, they occupy specific sites with a probability of 1. mdpi.com
Ab initio molecular dynamics simulations have successfully recovered the structures of both acanthite and argentite. goldschmidtabstracts.info Interestingly, these simulations suggest that the phase transition involves only minor structural modifications, making it barely perceptible at the atomic level, despite the dramatic change in conductivity. goldschmidtabstracts.info The transformation is accompanied by a distortion of the sulfur atom sublattice from bcc to monoclinic. researchgate.net
Evolutionary algorithms have also been used to predict low-temperature crystal structures of Ag₂S, exploring various hypothetical phases beyond the known acanthite structure. mdpi.com These computational searches help to understand the thermodynamic stability of different possible atomic arrangements.
| Phase | Name | Crystal Structure | Temperature Range (K) | Key Theoretical Characteristics |
|---|---|---|---|---|
| α-Ag₂S | Acanthite | Monoclinic (P2₁/c). mdpi.com | < 450. scispace.com | Ordered phase; Ag atoms occupy specific sites with probability 1. researchgate.netmdpi.com Semiconductor behavior. ucdavis.edu |
| β-Ag₂S | Argentite | Body-Centered Cubic (Im-3m). mdpi.com | 452–860. mdpi.com | Disordered phase; S atoms on a bcc sublattice; Ag atoms are highly mobile (superionic). goldschmidtabstracts.inforesearchgate.net Metallic behavior. ucdavis.edu |
| γ-Ag₂S | - | Face-Centered Cubic. nih.gov | > 860. nih.govmdpi.com | High-temperature stable phase; superionic conductor. nih.gov |
Surface and Interface Theoretical Studies of this compound
Theoretical and computational studies of this compound have extended to its surfaces and interfaces, which are critical for applications in nanomaterials and heterostructures. The sulfidation of silver surfaces to form a passivating Ag₂S layer is an important natural process, and understanding its structure and properties is crucial for developing safer-by-design strategies for silver nanomaterials. goldschmidtabstracts.info
Computational modeling, such as ab initio molecular dynamics, is being used to investigate the consequences of this surface passivation. goldschmidtabstracts.info Theoretical work is ongoing to examine how reducing the dimensionality of this compound—from bulk to thin films and surface layers—affects its conduction properties. goldschmidtabstracts.info This research aims to provide a detailed understanding of the Ag₂S passivation layers that form on silver nanowire surfaces. goldschmidtabstracts.info
Interface studies have also been a subject of theoretical consideration, particularly in heteronanostructures. For example, in the Ag₂S/ZnS system, it has been established that the presence of a large amount of cubic zinc sulfide can stabilize the cubic structure of β-Ag₂S (argentite) at room temperature (300 K) during the co-deposition from colloid solutions. nih.gov This indicates a strong interfacial effect where the substrate (ZnS) influences the phase stability of the Ag₂S layer, a phenomenon critical for designing nano-heterostructure devices. nih.gov These theoretical considerations of the interface structure account for the anisotropy of the elastic properties of the constituent sulfides. nih.gov
Fundamental Studies on Disilver Sulfide Phenomena
Phase Transition Mechanisms in Disilver Sulfide (B99878)
Disilver sulfide exhibits a series of temperature-dependent phase transitions, transforming between three known polymorphs: the low-temperature monoclinic α-phase (acanthite), the intermediate-temperature body-centered cubic (bcc) β-phase (argentite), and the high-temperature face-centered cubic (fcc) γ-phase. nih.govcambridge.orgwikipedia.org These transitions are fundamental to the material's properties, particularly the superionic conductivity observed in the higher temperature phases. nih.govcambridge.org
The transition from the low-temperature α-Ag₂S (acanthite) to the high-temperature β-Ag₂S (argentite) is a well-documented, reversible, first-order phase transformation. nih.govresearchgate.net Acanthite (B6354763), the stable form of silver sulfide at ambient temperatures, possesses a monoclinic crystal structure (space group P2₁/c). wikipedia.orgtandfonline.comwikipedia.org Upon heating, it transforms into the argentite phase at a temperature of approximately 173–177°C (446–450 K). wikipedia.orghandbookofmineralogy.orggeologyscience.comgalleries.com Some studies on nanocrystalline Ag₂S have observed this transition occurring at slightly lower temperatures, around 440–442 K. nih.govresearchgate.net
The mechanism of this transition involves a significant rearrangement of the crystal lattice. It is characterized by the distortion of the body-centered cubic (bcc) sulfur sublattice in the argentite structure into the monoclinic sublattice of acanthite upon cooling. researchgate.net In the β-phase (argentite), the silver atoms are highly disordered and randomly distributed within the interstices of the sulfur lattice, exhibiting liquid-like behavior which gives rise to superionic conductivity. researchgate.netucdavis.edu The distances between potential silver atom sites in the cubic argentite structure are too small to be fully occupied simultaneously, leading to low occupancy probabilities at these sites. researchgate.netrsc.org As the material cools and transforms into the α-phase (acanthite), the monoclinic distortion allows the silver atoms to settle into more defined positions at greater distances from each other, with an occupancy probability close to 1. researchgate.net This transformation from a disordered, ionically conductive state to an ordered semiconductor state is a key feature of this compound. ucdavis.edu The transition is often accompanied by the formation of intricate twin structures. ucdavis.edu
Upon further heating, the β-Ag₂S phase undergoes another first-order phase transition to the high-temperature γ-Ag₂S phase. nih.govcambridge.org This transition occurs at temperatures reported between 586°C (859 K) and approximately 860 K. nih.govcambridge.orgnih.gov The γ-phase possesses a face-centered cubic (fcc) crystal structure with the space group Fm-3m. cambridge.orgwikipedia.orgmdpi.com
Similar to the β-phase, the γ-Ag₂S phase is a superionic conductor. nih.govcambridge.org This conductivity is attributed to the continued disordered distribution of silver ions within the sulfur sublattice. mdpi.com In the γ-phase, Ag⁺ ions are thought to reside in both tetrahedral and octahedral cavities of the S²⁻ lattice. cambridge.org Structural refinement studies of the γ-phase have indicated a notable silver deficiency, corresponding to a nonstoichiometric composition of approximately Ag₁.₇S. mdpi.com This deficiency is linked to the disordered nature of the silver atoms, their low site-occupancy probabilities, and their continuous motion, which collectively facilitate high ionic conductivity. mdpi.com The lattice period of the cubic γ-Ag₂S has been measured to be 0.62706 nm at 863 K and 0.62747 nm at 893 K. mdpi.com
| Phase | Mineral Name | Crystal System | Space Group | Stable Temperature Range | Key Characteristics |
|---|---|---|---|---|---|
| α-Ag₂S | Acanthite | Monoclinic | P2₁/c | Below ~173-177°C (446-450 K) | Semiconductor; Ordered Ag atoms. tandfonline.comhandbookofmineralogy.orgucdavis.edu |
| β-Ag₂S | Argentite | Body-Centered Cubic (bcc) | Im-3m | ~177°C to ~586°C (450 K to 859 K) | Superionic conductor; Disordered Ag atoms. cambridge.orgwikipedia.orgucdavis.edu |
| γ-Ag₂S | N/A | Face-Centered Cubic (fcc) | Fm-3m | Above ~586°C (859 K) | Superionic conductor; Silver deficient (Ag₁.₇S). cambridge.orgwikipedia.orgmdpi.com |
The phase stability and transition temperatures of this compound can be significantly influenced by nanostructuring and the introduction of dopants or interfacing with other materials. For instance, in nanocrystalline Ag₂S, the α-to-β and β-to-γ phase transitions have been observed at approximately 440–442 K and 850–860 K, respectively. nih.govresearchgate.net
Studies on Ag₂S nanosheets have shown that the nanostructure can enhance phase stability. semanticscholar.org The critical pressures required for phase transitions were found to be 2–3 GPa higher in nanosheets compared to bulk materials and some nanoparticles. semanticscholar.org This increased stability is attributed to a stronger nanosize effect in the thin sheets, which restricts the relative slip of interlayer atoms during compression. semanticscholar.org
Furthermore, the formation of heteronanostructures can stabilize certain phases outside their typical temperature ranges. It has been demonstrated that creating a composite with a large amount of cubic zinc sulfide (ZnS) can stabilize the cubic structure of β-Ag₂S (argentite) at room temperature (300 K) during the co-deposition from colloidal solutions. nih.govmdpi.combohrium.com This stabilization is crucial for the development of devices that rely on the properties of the superionic β-phase at ambient conditions. mdpi.com The passivation of Ag₂S quantum dots with other materials can also suppress surface recombination, which is intrinsically linked to surface structure and stability. researchgate.net
Charge Carrier Dynamics and Transport in this compound
The performance of this compound in optoelectronic applications is governed by the behavior of its charge carriers (electrons and holes) following photoexcitation. Understanding the dynamics of these carriers, from their initial excitation to their eventual recombination, is essential for optimizing device efficiency.
Time-resolved laser spectroscopy techniques, such as transient absorption spectroscopy, provide powerful tools for probing the dynamics of photoexcited carriers on femtosecond (fs) to nanosecond (ns) timescales. acs.orginstras.com Studies on Ag₂S nanocrystals reveal a multi-step relaxation process for charge carriers. acs.org
Following photoexcitation, several key events occur:
Initial Excitation and Relaxation: An ultrashort laser pulse (<150 fs) excites electrons from the valence band to the conduction band. acs.org These hot carriers then rapidly cool and relax to the band edges, typically through electron-phonon interactions on a timescale of 100 fs or less. instras.com
Carrier Trapping: The relaxed electrons are quickly captured by trap states. A simple kinetic model suggests that conduction band electrons are first trapped in shallow trap states with a time constant of approximately 500 fs. acs.org Subsequently, they are trapped in deep trap states with a time constant of about 4 ps. acs.org Hole trapping, in contrast, can be a much slower process. researchgate.net
Transport Mechanism: Temperature-dependent photoconductivity measurements on α-Ag₂S thin films show that photoconductivity increases as temperature decreases. mpg.de This indicates a band-like transport mechanism for photogenerated charge carriers, suggesting that defect scattering plays a minor role in high-quality films. mpg.de
The process by which photoexcited electrons and holes are eliminated is known as recombination. This can occur through several competing pathways, both radiative (emitting light) and non-radiative (releasing heat). The dominant mechanism depends on factors like carrier concentration, temperature, and the presence of defects. ox.ac.uk
Shockley-Read-Hall (SRH) Recombination: This is a non-radiative process that occurs via defects or impurities within the crystal lattice, which create energy levels (traps) within the bandgap. fiveable.mewikipedia.orginria.fr An electron is trapped, and then a hole is trapped at the same site, leading to their annihilation. libretexts.org Since traps can absorb differences in momentum, SRH is the primary recombination pathway in indirect bandgap materials and can also dominate in materials with a high density of defects. wikipedia.org The effectiveness of a trap as a recombination center is highest when its energy level is near the middle of the bandgap. libretexts.org
Auger Recombination: This is another non-radiative process that becomes significant at high carrier concentrations. ox.ac.uk In this three-carrier process, the energy released from an electron-hole recombination is transferred to a third charge carrier (either an electron or a hole), which is excited to a higher energy state without generating light. nih.gov Studies on Ag₂S-based nanocrystals have confirmed significant contributions from Auger recombination at high exciton (B1674681) densities. researchgate.net Surface passivation has been shown to influence these dynamics, with passivated nanostructures exhibiting faster multi-exciton recombination. researchgate.net
Radiative Recombination: This process involves the direct recombination of an electron and a hole, resulting in the emission of a photon. While less dominant than non-radiative pathways in many cases for Ag₂S, it is the basis for light-emitting applications. The recombination of a delocalized electron with a localized hole has been identified as a key radiative process in related alloyed quantum dots. nih.gov
Fluence-dependent studies on Ag₂S thin films have allowed for the quantification of different recombination rates. By fitting experimental data, the recombination rate constants for first-order (k₁), second-order (k₂), and third-order (Auger, k₃) processes have been determined. mpg.deresearchgate.net
Charge Carrier Diffusion Length in this compound Thin Films
The charge carrier diffusion length is a critical parameter that dictates the performance of semiconductor materials in optoelectronic devices. It represents the average distance a charge carrier can travel from the point of generation until it recombiles. In this compound (Ag₂S) thin films, this property is intricately linked to the charge carrier concentration.
Time-resolved terahertz (THz) spectroscopy has been employed to investigate the charge transport properties of solution-processed, wafer-scale Ag₂S thin films. These studies reveal that the charge carrier diffusion length in Ag₂S is not constant but varies as a function of the carrier concentration. At lower carrier concentrations, the diffusion length is longer, indicating that carriers can travel further before recombination. As the carrier concentration increases, the diffusion length tends to decrease. This behavior is attributed to the interplay of different recombination mechanisms, including trap-assisted (Shockley-Read-Hall), bimolecular (electron-hole), and Auger recombination, which become more dominant at higher carrier densities.
A study on Ag₂S thin films derived recombination rates (k₁, k₂, and k₃) corresponding to these mechanisms and subsequently calculated the diffusion length. The results show a clear trend where the diffusion length diminishes as the concentration of charge carriers rises, highlighting the impact of carrier density on the material's charge transport efficiency.
| Charge Carrier Concentration (cm⁻³) | Charge Carrier Diffusion Length (nm) |
|---|---|
| 1 x 10¹⁷ | ~130 |
| 5 x 10¹⁷ | ~80 |
| 1 x 10¹⁸ | ~65 |
| 5 x 10¹⁸ | ~40 |
Interfacial Charge Transfer Processes in this compound Heterostructures
The formation of heterostructures by combining this compound with other materials is a key strategy for engineering advanced functional materials. The processes occurring at the interface, particularly charge transfer, are fundamental to the performance of these composites in applications such as photocatalysis and electrocatalysis.
Ag₂S/NiSₓ Heterostructures: In these structures designed for water splitting, Ag₂S modifies the electronic structure of the nickel sulfide (NiSₓ) catalyst. Strong electronic interactions at the heterojunction interface lead to a lower charge transfer resistance. This facilitates more efficient movement of charge carriers across the interface, enhancing the intrinsic activity of the catalytic sites. mdpi.com
Ag/Ag₂S/CdS Heterostructures: In this ternary system used for photocatalytic hydrogen production, multiple charge transfer pathways exist. uu.nl Under visible light, electrons are excited in both cadmium sulfide (CdS) and Ag₂S. The band alignment allows for the transfer of photogenerated electrons from the conduction band of CdS to that of Ag₂S. Furthermore, the metallic silver (Ag) nanoparticles act as an electron sink. A Schottky barrier forms at the Ag-Ag₂S interface, promoting the flow of electrons from Ag₂S to the Ag nanoparticles, where they can participate in reduction reactions. uu.nl This cascade of electron transfer effectively separates charge carriers and reduces recombination, boosting photocatalytic efficiency. uu.nl
Ag₂S/ZnS Heteronanostructures: The interface between Ag₂S and zinc sulfide (ZnS) is critical, especially when formed from colloidal solutions. The presence of a large amount of cubic ZnS can stabilize the cubic β-Ag₂S phase at room temperature. nih.gov The energetic favorability of the interface depends on the crystallographic planes involved and the minimization of strain, which is related to the shear moduli of the two materials. nih.gov Efficient charge transfer across this interface is crucial for the photocatalytic applications of these heterostructures.
Ag₂S/g-C₃N₄ Heterostructures: When Ag₂S nanoparticles are coupled with graphitic carbon nitride (g-C₃N₄) nanosheets, the heterojunction promotes charge separation and transfer. researchgate.net This enhancement is a key factor in the improved photo and electrochemical performance observed in these composites. researchgate.net
Excitonic Behavior and Carrier Trapping in this compound Nanostructures
The luminescence properties of this compound nanostructures are governed by the behavior of excitons (bound electron-hole pairs) and their interaction with defect states, often referred to as carrier traps. These traps, frequently located at the nanocrystal surface, play a significant role in the optical characteristics of Ag₂S.
Studies on the photoluminescence (PL) of Ag₂S nanocrystals reveal a broad emission band in the near-infrared (NIR) region. uu.nlacs.org The PL decay is often multi-exponential, with characteristic lifetime components in the microsecond range, suggesting complex recombination pathways. acs.orgnih.gov This complexity arises from the involvement of trap states. The low PL quantum yield often observed in Ag₂S nanoparticles is largely attributed to the presence of surface defects that act as non-radiative recombination centers. nih.gov
Temperature-dependent spectroscopy provides deeper insight into these processes. In Ag₂S nanocrystals, a strong and reversible thermal quenching of luminescence is observed between 200 K and 300 K. uu.nlacs.org This indicates an intrinsic quenching mechanism that limits the quantum yield at room temperature, even for well-passivated nanocrystals. uu.nlacs.org The broadband emission and long, multi-exponential decay are consistent with a model where recombination involves a trapped charge carrier. uu.nlacs.org Specifically, the process can be described as the recombination of a hole trapped at a silver ion (Ag⁺) with a delocalized electron in the conduction band. uu.nl
The state of the nanocrystal interface and the type of passivating ligands significantly influence trap-state luminescence. ioffe.ru Modifying the surface, for instance by replacing organic ligands or through controlled etching, can alter the energy and density of these trap states, leading to changes in the PL quantum yield and lifetime. nih.govioffe.ru For example, a controlled surface etching process has been shown to increase the PL quantum yield of Ag₂S nanoparticles from 2% to 10% and lengthen the PL lifetime from 0.7 to 3.8 µs. nih.gov
| Property | Observation | Reference |
|---|---|---|
| Emission Peak | Broadband, ~1220 nm | uu.nlacs.org |
| PL Lifetime | Multi-exponential, microsecond (µs) range | acs.orgnih.gov |
| Thermal Quenching | Strong and reversible between 200 K and 300 K | uu.nlacs.org |
| Trap-State Luminescence | Influenced by nanocrystal interface and ligands | ioffe.ru |
Growth Mechanism Studies of this compound Nanocrystals
Nucleation and Growth Models (e.g., LaMer Model, Coalescence-Fracture-Ripening) for this compound
The formation of nanocrystals from a solution is a complex process involving nucleation and subsequent growth. The LaMer model is a classical framework used to describe the formation of monodisperse nanoparticles. nih.govrsc.org It posits that a rapid increase in the concentration of monomer precursors leads to a burst of nucleation once a supersaturation threshold is reached. This nucleation event consumes monomers, lowering their concentration below the nucleation threshold and thus separating the nucleation and growth phases, which allows for the uniform growth of the existing nuclei. nih.govrsc.org
However, the growth of Ag₂S nanocrystals does not always follow this classical pathway. Research on the growth of Ag₂S nanocrystals in a nonpolar organic solvent has revealed a different mechanism, termed "coalescence-fracture-ripening". acs.org This model proposes a multi-stage process:
Initial Coalescence: Ag₂S nanoclusters first form on the surface of sulfur powders and then coalesce, creating an extensive network of nanowires. acs.org
Fracture: These nanowires are then hollowed out and fragment into quasi-spherical particles. This is driven by the inside-out diffusion of sulfur within the nanowires. acs.org
Ripening: Finally, these quasi-spherical particles evolve into uniform Ag₂S nanocrystals through a ripening process, where larger particles grow at the expense of smaller ones. acs.org
This "coalescence-fracture-ripening" mechanism highlights that growth pathways can be more complex than the single burst nucleation event described by the LaMer model. acs.org
Role of Precursors and Reaction Conditions in this compound Growth Pathways
The selection of precursors and the control of reaction conditions are paramount in directing the growth pathways of this compound nanocrystals, determining their final size, shape, and properties.
Precursors: The choice of silver and sulfur sources is fundamental. Silver(I) dithiocarbamate (B8719985) (AgDDTC) is a common single-source precursor that thermally decomposes to form Ag₂S nanoparticles. researchgate.netnih.gov Alternatively, separate silver and sulfur precursors can be used. Examples include silver nitrate (B79036) (AgNO₃) as the silver source and thioacetamide (B46855) (TAA) or elemental sulfur as the sulfur source. mdpi.comnih.govresearchgate.net The reactivity and decomposition kinetics of these precursors significantly influence the nucleation and growth rates.
Reaction Conditions:
Temperature: Temperature plays a critical role in accelerating the growth process. acs.org In the synthesis of Ag/Ag₂S/CdS heterostructures, reaction temperatures ranging from 120°C to 180°C were shown to be a determining factor in the efficiency of the final photocatalyst. mdpi.com
Concentration and Molar Ratios: The concentration of precursors and their molar ratio (e.g., Ag/S ratio) can be varied to tune the size and morphology of the resulting Ag₂S nanocrystals. acs.org
Solvents and Ligands: The solvent system (e.g., nonpolar organic solvents vs. aqueous solutions) and the presence of stabilizing ligands or capping agents (like dodecanethiol or polymers) are crucial. researchgate.netacs.org These agents control particle growth, prevent aggregation, and influence the final surface chemistry of the nanocrystals.
By carefully manipulating these parameters, researchers can steer the synthesis towards desired Ag₂S nanostructures, from quasi-spherical particles to more complex heterostructures. mdpi.combohrium.com
Epitaxial Growth Mechanisms in this compound Hybrid Structures
Epitaxial growth refers to the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer has a well-defined crystallographic relationship with the substrate. This technique is crucial for creating high-quality interfaces in hybrid nanostructures, which is essential for efficient charge transfer and device performance. While extensive research exists on the epitaxy of materials like silicon and III-V semiconductors, the principles are also applicable to the formation of this compound hybrid structures.
The key to epitaxial growth is minimizing the lattice mismatch between the two materials to reduce the interface energy. bohrium.com In the context of Ag₂S hybrid structures, this can be observed in systems like Ag₂S/ZnS. Studies on Ag₂S/ZnS heteronanostructures have shown that a large amount of cubic zinc sulfide can act as a template, stabilizing the cubic β-Ag₂S argentite phase at room temperature—a temperature at which the monoclinic α-Ag₂S acanthite phase is normally stable. nih.gov The formation of an energetically favorable interface is achieved when specific crystallographic planes of the two materials align, such as the (110) plane of ZnS sphalerite and the (1 1 0.4123) plane of β-Ag₂S argentite. nih.gov This indicates a template-driven, or epitaxial, influence of the ZnS on the Ag₂S growth.
The methods for achieving epitaxial growth are varied and include chemical vapor deposition (CVD) and solution-phase synthesis. bohrium.com In solution-based methods, the growth of one material onto seed nanocrystals of another is a common approach. bohrium.com The final architecture is dictated by the crystal structure of the seed and the reaction conditions. The driving force is the reduction in energy achieved by forming a coherent or semi-coherent interface between the two crystalline materials.
Strain Engineering and Its Effects on this compound Behavior
Strain engineering is a powerful technique for manipulating the physical properties of materials by inducing mechanical strain, which alters the crystal lattice and, consequently, the electronic and phononic structures. In this compound (α-Ag₂S), a material known for its unusual room-temperature ductility, strain engineering offers a promising avenue for tuning its functional characteristics for applications in flexible electronics and thermoelectrics.
Research into the mechanical behavior of α-Ag₂S reveals its remarkable ability to withstand significant plastic deformation. Polycrystalline α-Ag₂S has been shown to endure compressive strain of over 50% without fracturing. ucdavis.edu This exceptional ductility is attributed to a unique deformation mechanism involving interlayer slip. Density functional theory (DFT) simulations suggest this behavior stems from a low ideal shear strength, the presence of multiple slip pathways, and the formation of metallic Ag-Ag bonds that hold the structure together during deformation. researchgate.net While highly ductile under compression, its tensile elongation is considerably lower. researchgate.net
The application of strain, particularly compressive strain, has been demonstrated to be an effective method for modulating the transport properties of α-Ag₂S. This is crucial for optimizing its performance in thermoelectric devices, where a high figure of merit (ZT) is desired. The ZT value is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity, all of which can be influenced by strain.
Detailed Research Findings
Studies employing DFT calculations have provided quantitative insights into how strain impacts the fundamental properties of α-Ag₂S. Applying compressive strain along the X-direction of the crystal has been shown to be a viable method for enhancing its thermoelectric performance. The structure remains stable under compressive strains of up to at least 5%. acs.org
One of the key findings is the strain-induced modulation of thermal conductivity. The lattice thermal conductivity of α-Ag₂S exhibits significant anisotropy and can be manipulated by compressive strain, which affects the phonon-phonon scattering rate. acs.org As shown in the table below, an initial application of 2% compressive strain leads to a decrease in lattice thermal conductivity along all three crystallographic directions.
Table 5.4.1: Effect of Compressive Strain on Lattice Thermal Conductivity of α-Ag₂S at Room Temperature
| Compressive Strain (%) | Lattice Thermal Conductivity (X-direction) (W/m·K) | Lattice Thermal Conductivity (Y-direction) (W/m·K) | Lattice Thermal Conductivity (Z-direction) (W/m·K) |
| 0% | 0.13 | 0.38 | 0.45 |
| 2% | 0.11 | 0.29 | 0.35 |
| 5% | 0.15 | 0.34 | 0.41 |
| Data sourced from first-principles calculations and molecular dynamics simulations. acs.org |
Furthermore, strain directly influences the electronic band structure, which in turn affects electrical properties. High pressure, which induces compressive strain, has been shown to effectively narrow the band gap of Ag₂S. arxiv.org Infrared (IR) spectroscopy measurements reveal that the band gap progressively decreases with increasing pressure, eventually leading to a metallic state at approximately 22 GPa. arxiv.org This semiconductor-to-metal transition highlights the significant extent to which mechanical forces can alter the electronic behavior of this compound. arxiv.org
The combination of these effects leads to a significant enhancement of the thermoelectric figure of merit. Calculations have predicted that a 5% compressive strain can boost the ZT value to as high as 1.65 at room temperature, a substantial improvement over the already high value for the unstrained material. acs.orgresearchgate.net This enhancement is a direct consequence of the strain-mediated optimization of the material's thermal and electrical transport properties.
Table 5.4.2: Calculated Thermoelectric and Mechanical Parameters for α-Ag₂S
| Parameter | Value |
| Elastic Modulus (X-direction) | 26.8 GPa |
| Deformation Potential (DP) Constant (X-direction) | 6.23 eV |
| Effective Mass (p-type, Z-direction) | 1.12 m₀ |
| Effective Mass (n-type, Z-direction) | 1.01 m₀ |
| Max. ZT value (p-type, Z-direction, 300K) | 0.97 |
| Max. ZT value (n-type, Z-direction, 300K) | 1.12 |
| Predicted Max. ZT with 5% Compressive Strain | 1.65 |
| Data sourced from DFT calculations. acs.org m₀ represents the free electron mass. |
Advanced Research Applications of Disilver Sulfide Material Science Focus
Photocatalysis and Environmental Remediation Research
Disilver sulfide (B99878) (Ag₂S) has garnered significant attention in advanced materials science research, particularly for its potential in photocatalysis and environmental remediation. Its unique properties make it a promising candidate for harnessing light energy to degrade pollutants.
Disilver Sulfide as a Photocatalyst under Visible and Near-Infrared Light
This compound is recognized as a potent photocatalyst, uniquely capable of operating under both visible and near-infrared (NIR) light. nih.govsemanticscholar.org This broad-spectrum activity is attributed to its narrow band gap, which is approximately 1.0 eV. mdpi.comencyclopedia.pub This allows it to absorb a significant portion of the solar spectrum, which is a key advantage over many traditional semiconductor photocatalysts that are primarily active in the UV range. encyclopedia.pub
The photo-oxidation performance of Ag₂S has been demonstrated in the degradation of organic dyes like methylene (B1212753) orange, which can be completely broken down in as little as 30 minutes under visible light and 70 minutes under NIR irradiation. nih.govsemanticscholar.org This efficiency stems from the low recombination rate of photogenerated electron-hole pairs within the material. nih.govsemanticscholar.org Research has shown that Ag₂S nanoparticles can accelerate the photochemical degradation of dissolved organic matter in surface waters, even at low concentrations. nih.gov Furthermore, Ag₂S has been utilized in various composite materials to enhance photocatalytic hydrogen generation. researchgate.net
Mechanisms of Photodegradation by this compound and its Composites
The photocatalytic mechanism of this compound involves the generation of electron-hole pairs upon light absorption. These charge carriers then migrate to the surface of the catalyst and participate in redox reactions that break down organic pollutants. The process can be summarized in the following steps:
Excitation: When Ag₂S absorbs photons with energy greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB.
Charge Separation and Migration: The generated electrons and holes separate and move to the catalyst's surface.
Redox Reactions: At the surface, the holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can mineralize a wide range of organic pollutants into simpler, less harmful substances like CO₂ and H₂O.
Composites of this compound with other materials can enhance this process. For instance, combining Ag₂S with carbon nanotubes (CNTs) has been shown to significantly improve photocatalytic activity. In a CNT/Ag₂S nanocomposite, the degradation of Alizarin Yellow R was complete within 120 minutes under sunlight, compared to only 77.3% for CNTs alone and 41% for bare Ag₂S. mdpi.com The enhanced performance is attributed to the improved charge separation and transport facilitated by the CNTs.
Role of Heterojunctions in Enhancing this compound Photocatalytic Activity
Creating heterojunctions by combining this compound with other semiconductors is a highly effective strategy to boost its photocatalytic efficiency. eurekalert.orgnih.gov Heterojunctions promote the separation of photogenerated electron-hole pairs, thereby reducing their recombination and increasing the number of charge carriers available for redox reactions. eurekalert.orgcjcatal.com
Different types of heterojunctions, such as type II and Z-scheme, can be formed depending on the band alignment of the constituent semiconductors. researchgate.netfrontiersin.org For example, a Z-scheme heterojunction between Ag₂S and silver vanadate (B1173111) (Ag₃VO₄) demonstrated a remarkable 96% removal efficiency for Rhodamine B in just 6 minutes under visible light. researchgate.net This was significantly superior to the performance of pure Ag₃VO₄ (~46%) and Ag₂S (~1.8%) alone. researchgate.net The enhanced activity is due to the efficient separation of electrons and holes at the interface of the two materials. researchgate.net Similarly, a ZnO/CuS p-n heterojunction has shown increased photocatalytic efficiency for methylene blue degradation. frontiersin.org
The table below summarizes the enhanced photocatalytic performance of some Ag₂S-based heterojunctions.
| Heterojunction | Pollutant | Light Source | Degradation Efficiency | Reference |
| 40%-Ag₂S/Ag₃VO₄ | Rhodamine B | Visible Light | 96% in 6 min | researchgate.net |
| CNT/Ag₂S | Alizarin Yellow R | Sunlight | 100% in 120 min | mdpi.com |
| ZnO/CuS | Methylene Blue | Visible Light | 87% in 30 min | frontiersin.org |
Active Species Identification in this compound Photocatalysis
Identifying the primary reactive species involved in the photocatalytic process is crucial for understanding the degradation mechanism. In this compound photocatalysis, various active species can contribute to the degradation of pollutants.
Experiments involving scavengers are commonly used to determine the roles of different reactive species. For instance, in the photodegradation of Rhodamine B using an Ag₂S/Ag₃VO₄ heterojunction, active species capture experiments confirmed that holes (h⁺) play the most significant role. researchgate.net Another study on the degradation of Rhodamine B identified the contribution of reactive oxygen species in the order of h⁺ > ¹O₂ ≈ O₂•⁻ ≈ SO₄•⁻ > •OH, again highlighting the primary role of holes. researchgate.net The deposited silver in some systems can act as a co-catalyst, enhancing the photocatalytic oxidation of sulfur compounds. researchgate.net
Thermoelectric Materials Research
This compound is also a promising material in the field of thermoelectrics, which involves the direct conversion of thermal energy into electrical energy and vice versa. Its properties make it a candidate for applications in waste heat recovery and solid-state cooling.
Strategies for Enhancing Thermoelectric Performance in this compound (e.g., Doping, Alloying)
The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT). researching.cn Enhancing the ZT of this compound is a key focus of current research. The primary strategies employed are doping and alloying.
Doping: Introducing small amounts of other elements (dopants) into the Ag₂S crystal lattice can significantly alter its thermoelectric properties. Doping can optimize the carrier concentration, which in turn affects the Seebeck coefficient and electrical conductivity. For example, doping Ag₂S with germanium (Ge) has been shown to improve its thermoelectric properties. researchgate.netmdpi.com The addition of Ge can increase the Seebeck coefficient and enhance the material's power factor. mdpi.com Similarly, antimony (Sb) doping has also been investigated. researchgate.net Doping can also improve the mechanical properties of Ag₂S, such as its ductility and malleability, which is beneficial for creating flexible thermoelectric devices. mdpi.com
Alloying: Alloying this compound with other chalcogenides, such as silver selenide (B1212193) (Ag₂Se) and silver telluride (Ag₂Te), is another effective strategy. ucl.ac.ukresearchgate.net Alloying can lead to the formation of solid solutions with modified electronic band structures and reduced thermal conductivity. The introduction of point defects through alloying effectively scatters phonons, which are the primary carriers of heat, thereby lowering the lattice thermal conductivity and improving the ZT. ucl.ac.uk For instance, Ag₂Te-alloyed Ag₂S₀.₅Se₀.₅ has shown a competitive near-room-temperature figure of merit. researchgate.net
The following table presents some examples of how doping and alloying have influenced the thermoelectric properties of Ag₂S-based materials.
| Material System | Dopant/Alloy Element | Key Improvement | Reference |
| Ag₂S | Germanium (Ge) | Increased Seebeck coefficient and improved mechanical properties | researchgate.netmdpi.com |
| Ag₂S | Antimony (Sb) | Modified Seebeck coefficient | researchgate.net |
| Ag₂S₀.₅Se₀.₅ | Silver Telluride (Ag₂Te) | Enhanced figure of merit (ZT) and high bending strain | researchgate.net |
| Ag₂Se | Sulfur (S) and Copper (Cu) | Synergistically enhanced thermoelectric properties | nih.gov |
| PbS | Silver (Ag) | Formation of Ag₂S nanoprecipitates, leading to an enhanced power factor | researchgate.net |
These research efforts highlight the potential of this compound as a versatile material for both environmental and energy applications, with ongoing studies focused on further optimizing its performance through nanoscale engineering and composite formation.
Ductility and Mechanical Properties of this compound in Thermoelectric Systems
This compound (Ag₂S), particularly in its α-phase (acanthite), has garnered significant attention in material science for its unusual combination of semiconductor properties and metal-like ductility. aip.orgacs.org This intrinsic flexibility is a critical asset for the development of robust thermoelectric systems, especially for wearable and flexible electronics that must withstand mechanical stress. uq.edu.auuq.edu.auresearchgate.net
The room-temperature monoclinic α-phase of Ag₂S exhibits remarkable ductility, capable of enduring large compressive strains, with some reports indicating values greater than 50%. acs.org This plastic deformability is a stark contrast to the brittle nature of most inorganic thermoelectric materials. acs.orgosti.gov The mechanism behind this ductility is attributed to its unique wrinkled layer structure and weak Ag-S chemical bonds, which facilitate dislocation slipping. osti.govdiva-portal.org
Research has shown that the mechanical properties of this compound can be modulated through alloying. When alloyed with tellurium (Te), the resulting Ag₂S₁₋ₓTeₓ compounds exhibit a phase transition from monoclinic to a more ductile and softer cubic structure as the tellurium content increases. diva-portal.org For instance, the Vickers hardness decreases from 38.1 for a monoclinic sample (Ag₂S₀.₉₄Te₀.₀₆) to 22.5 for a cubic one (Ag₂S₀.₇₆Te₀.₂₄). diva-portal.org Similarly, the yield strength is significantly lower in the cubic phases (around 50 MPa) compared to the monoclinic phases (around 100 MPa). diva-portal.org However, samples with mixed-phase structures, such as Ag₂S₀.₈₄Te₀.₁₆ which is near the transition point, can show reduced strain tolerance (~7%) and higher yield strength (~400 MPa), possibly due to the mixed phases hindering dislocation movement. diva-portal.org
Doping is another strategy employed to fine-tune mechanical properties while enhancing thermoelectric performance. Studies on Germanium (Ge) doped Ag₂S have shown that the addition of Ge can improve ductility and malleability, making the materials more suitable for power generation in wearable electronics. mdpi.com Importantly, doping with elements like iodine to improve the thermoelectric figure of merit (zT) has been shown to have little to no negative effect on the inherent ductility and deformability of Ag₂S-based materials. aip.org This ability to decouple thermoelectric and mechanical properties is crucial for designing high-performance, flexible thermoelectric generators. researchgate.net
Table 1: Mechanical Properties of this compound Alloys
| Compound | Crystalline Structure | Vickers Hardness (HV) | Yield Strength (MPa) | Notable Mechanical Feature |
|---|---|---|---|---|
| α-Ag₂S | Monoclinic | ~38 | ~100 | Compression strain > 50% acs.org |
| Ag₂S₀.₉₄Te₀.₀₆ | Monoclinic | 38.1 | ~100 | Representative of monoclinic phase hardness diva-portal.org |
| Ag₂S₀.₇₆Te₀.₂₄ | Cubic | 22.5 | ~50 | Softer and more ductile than monoclinic phase diva-portal.org |
| Ag₂S₀.₈₄Te₀.₁₆ | Mixed (Monoclinic + Cubic) | - | ~400 | Reduced strain tolerance due to mixed phases diva-portal.org |
| Ag₂Se₁₋ₓSₓ (x ≥ 0.4) | Monoclinic | - | - | Possess good ductility and flexibility osti.gov |
| Ag₂Se₁₋ₓSₓ (x ≤ 0.2) | Orthorhombic | - | - | Brittle osti.gov |
Thermal Transport Mechanisms in this compound
This compound is characterized by an intrinsically low lattice thermal conductivity (κ_lat_), a highly desirable trait for efficient thermoelectric materials as it helps maintain a large temperature gradient. researchgate.netiphy.ac.cn In its monoclinic phase, the κ_lat_ is below 0.6 W·m⁻¹·K⁻¹, a value lower than most solid thermoelectric materials. researchgate.net This low thermal conductivity is primarily attributed to the weak chemical bonding between silver (Ag) and sulfur (S) atoms. researchgate.netiphy.ac.cn
Further investigations reveal that the complex crystalline structure and weak bonding in α-Ag₂S lead to ultralow thermal conductivity with high anisotropy. acs.org Phonon transport, the primary mechanism of heat conduction in semiconductors, is significantly influenced by the material's structure. The zigzag buckled structure of monolayer Ag₂S, for example, results in an ultralow κ_lat_. acs.org
Phonon scattering is a key process that limits thermal conductivity. In Ag₂S, strong phonon-phonon (Umklapp) scattering contributes to its low thermal conductivity even at room temperature. aip.org The presence of liquid-like Ag ions with low ionic activation energy in the cubic β-phase is also responsible for its low lattice thermal conductivity. researchgate.netiphy.ac.cn
The thermal transport properties can be further engineered. Applying compressive strain has been shown to modulate the phonon scattering rate. acs.orgresearchgate.net First-principles calculations indicate that the lattice thermal conductivity of α-Ag₂S can decrease with an initial compressive strain (e.g., 2%) before increasing at higher strains (e.g., 5%). researchgate.net However, experimental studies on plastically deformed α-Ag₂S have shown a monotonic increase in phonon thermal conductivity with compressive strain, suggesting that structural rearrangements during plastic deformation may play a more complex role than simple elastic strain. aip.org
Alloying Ag₂S with selenium (Se) to form Ag₂S₁₋ₓSeₓ solid solutions significantly reduces κ_lat_. aip.org This reduction is caused by increased anharmonic lattice vibrations, and the magnitude of κ_lat_ can be quantitatively described by models representing the strongest scattering limit. aip.org The total thermal conductivity in these alloys is a combination of the lattice and electronic contributions, with the minimum total thermal conductivity being achieved at a composition of x=0.3, not at the point of maximum structural entropy (x=0.5). aip.org
Table 2: Thermal Conductivity of this compound and Related Compounds at Room Temperature
| Compound | Phase | Total Thermal Conductivity (κ_total_) (W·m⁻¹·K⁻¹) | Lattice Thermal Conductivity (κ_lat_) (W·m⁻¹·K⁻¹) | Key Thermal Transport Feature |
|---|---|---|---|---|
| α-Ag₂S | Monoclinic | 0.4 - 0.6 | < 0.6 | Intrinsically low due to weak Ag-S bonds researchgate.net |
| β-Ag₂S | Cubic | - | Low | Attributed to liquid-like Ag ions researchgate.netiphy.ac.cn |
| Ag₂S₁₋ₓSeₓ | Monoclinic | Minimum at x=0.3 | Decreases with Se content, saturating at ~0.4 W·m⁻¹·K⁻¹ for x ≥ 0.4 | Reduced by anharmonic lattice vibrations aip.org |
| α-Ag₂S (Deformed) | Monoclinic | 0.42 to 0.55 | Increases with compressive strain up to 70% | Counter-intuitive increase with plastic deformation aip.org |
Integration of this compound in Flexible Thermoelectric Devices (Material Role)
The exceptional room-temperature ductility of inorganic semiconductor this compound makes it a prime candidate for the fabrication of flexible thermoelectric devices. aip.orgresearchgate.net Unlike traditional brittle thermoelectric materials, Ag₂S and its derivatives can be mechanically processed, for instance, by rolling them into thin films, which can then be assembled into flexible generators. aip.orgqut.edu.au This capability is essential for applications in wearable electronics, which must conform to curved surfaces and endure repeated motion. uq.edu.auuq.edu.au
The integration of Ag₂S into devices often involves creating composites or heterostructures. For instance, flexible thermoelectric legs have been fabricated using Ag₂S-coated carbon fabric (n-type) paired with a p-type material like Ag₂Se-coated carbon fabric. researchgate.net Such a device, composed of Ag₂Se-CF (p-type) and Ag₂S-CF (n-type) legs, has demonstrated an output voltage of approximately 20 mV to 86.65 mV with a small temperature difference of 3-8 K. researchgate.net This highlights the practical application of Ag₂S in functional textile-based wearable generators.
Furthermore, designing novel structures like sandwich-like films, with a ductile Ag₂(S, Se) core and highly conductive Ag₂Se shell layers, can help overcome the typical trade-off between thermoelectric performance and ductility. researchgate.net This approach allows for the creation of materials with both high flexibility and a high power factor, paving the way for high-performance flexible power generation and refrigeration applications. uq.edu.auresearchgate.net
Optoelectronics Research
This compound in Photovoltaic Absorber Layers (Material Science Aspect)
This compound is a promising material for use as an absorber layer in photovoltaic cells due to its advantageous material properties. researchgate.neturfu.ru As a non-toxic semiconductor, it presents an environmentally friendlier alternative to common materials like cadmium and lead-based chalcogenides. researchgate.netmdpi.com
From a material science perspective, the key properties of Ag₂S for solar applications include its narrow direct band gap, which is in the range of 0.9 to 1.1 eV, and a high absorption coefficient of approximately 10⁴ cm⁻¹. researchgate.net This combination allows it to absorb a broad spectrum of sunlight, from the ultraviolet (UV) to the near-infrared (NIR) regions, which is critical for achieving a high short-circuit current in a solar cell. researchgate.net
The efficiency of a photovoltaic device critically depends on the quality of the absorber layer and the alignment of energy bands at the interfaces with other layers in the cell. researchgate.net Research has focused on depositing Ag₂S in the form of thin films, which is essential for solar cell fabrication. researchgate.netescires.com Various techniques have been employed to create these films, with chemical bath deposition (CBD) being a common method that allows for the creation of α-Ag₂S layers. researchgate.netiaescore.com The performance of Ag₂S as an absorber is also linked to its stability against moisture and its process-dependent conductivity. researchgate.net
Nanocrystalline this compound is also explored for optoelectronic devices like photocells. mdpi.com The use of Ag₂S/Ag heteronanostructures is being investigated for applications in solar cells, leveraging the unique properties at the semiconductor-metal interface. urfu.ruscispace.com While Ag₂S shows great potential, its practical application in high-efficiency solar cells requires further optimization of its electrical properties and the interfaces within the solar cell architecture. researchgate.net
Role of this compound in Infrared Detection Mechanisms (Material Aspect)
This compound is a key material in the field of infrared (IR) detection due to its unique optical and electronic properties. urfu.rumdpi.com Its narrow band gap of around 1.0 eV makes it particularly suitable for detecting light in the near-infrared (NIR) and short-wave infrared (SWIR) regions. acs.orgrsc.org
The material's role in photodetectors is centered on its ability to efficiently absorb IR photons and generate electron-hole pairs. rsc.orgnih.gov This photoconductivity is the fundamental mechanism behind its use in IR detectors and sensors. mdpi.comnih.gov Ag₂S nanocrystals (NCs) or quantum dots (QDs) are especially significant in this area. acs.orgnih.gov Their size can be tuned to adjust optical properties, although Ag₂S has shown a somewhat size-independent emission, which is an area of ongoing research. nih.gov
In heterostructure-based photodetectors, Ag₂S serves as the photosensitive layer. For example, in a Ag₂S/Si heterostructure, the absorption of IR radiation can occur either through defects in the Ag₂S crystal structure or via quantum dot-induced surface states in the silicon, leading to a measurable photoresponse. dntb.gov.ua Similarly, in Ag₂S/In₂Se₃ heterojunctions, depositing an Ag₂S layer enhances the carrier concentration and improves photodetection performance. nih.gov
A particularly interesting application involves using the electron-trapping properties of Ag₂S NCs. acs.org In photodetectors combining polymeric semiconductors with Ag₂S NCs, the NCs can efficiently trap electrons, leading to a signal amplification effect. This results in devices with exceptionally high external quantum efficiency (EQE) and specific detectivity, demonstrating how a material property often seen as a disadvantage can be leveraged for advanced device performance. acs.orgresearchgate.net Furthermore, Ag₂S NCs' photoluminescence in the second near-infrared biological window (NIR-II, 1.0-1.4 μm) makes them valuable for bioimaging applications, which often rely on sensitive IR detection. nih.govacs.org
Development of this compound Thin Films for Optoelectronic Device Integration
The successful integration of this compound into optoelectronic devices, such as solar cells and photodetectors, is contingent upon the ability to fabricate high-quality thin films. escires.comscientific.net A variety of deposition techniques have been developed to produce Ag₂S thin films with controlled thickness, morphology, and crystallinity, which are critical parameters for device performance. escires.comresearchgate.net
Common methods for fabricating Ag₂S thin films include:
Chemical Bath Deposition (CBD): A simple and low-cost solution-based method where thin films are grown on a substrate immersed in a chemical bath containing silver and sulfur precursors. iaescore.comresearchgate.net This technique can produce polycrystalline Ag₂S films with varying morphologies. iaescore.com
Successive Ionic Layer Adsorption and Reaction (SILAR): This technique involves the sequential immersion of a substrate into cation and anion precursor solutions, separated by rinsing steps. scientific.net It allows for controlled, layer-by-layer growth, enabling the fabrication of homogeneous and dense films with a defined thickness. For example, Ag₂S thin films with a thickness of around 299 nm have been synthesized using 50 SILAR cycles. scientific.net
Electro-deposition: This method uses an electrochemical cell to deposit Ag₂S films onto a conductive substrate, such as ITO-coated glass. researchgate.net The microstructure and surface morphology of the films can be controlled by varying parameters like the deposition potential. This technique has been used to create monoclinic Ag₂S films for optoelectronic applications. researchgate.net
Other Techniques: Other reported methods include thermal evaporation, spray pyrolysis, and molecular beam epitaxy, each offering different advantages in terms of film quality, control, and scalability. escires.com
The choice of substrate is also crucial. Fluorine-doped tin oxide (FTO) coated glass is often used due to its transparency and high conductivity, making it an ideal transparent electrode for devices like solar cells. scientific.net Characterization of these films using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirms their polycrystalline nature and surface morphology, ensuring they are suitable for device integration. iaescore.comscientific.net For instance, SILAR-deposited films have been shown to be homogenous and crack-free, covering the entire substrate surface. scientific.net The ability to reliably produce these thin films is a fundamental step in harnessing the optoelectronic properties of this compound for advanced technological applications. researchgate.net
Sensing Applications (Principles and Material Design Focus)
This compound (Ag₂S) has emerged as a significant material in the development of advanced sensing technologies, particularly in the field of material science. Its unique electrochemical properties and the tunability of its material characteristics make it a versatile component in a variety of sensing platforms. This section will delve into the principles governing its use in electrochemical sensing and the design strategies employed to tailor its properties for specific sensing applications.
Electrochemical Sensing Principles Involving this compound (Focus on material interaction)
The electrochemical sensing capabilities of this compound are primarily rooted in its direct interaction with target analytes, leading to measurable changes in the electrochemical system. These interactions can be broadly categorized into potentiometric, voltammetric, and photoelectrochemical principles.
At its core, the sensing mechanism often involves the reversible redox reaction of this compound itself. The cathodic reaction involves the reduction of silver sulfide to metallic silver and hydrogen sulfide. nih.gov Conversely, an anodic potential can lead to the oxidation of silver sulfide, producing silver ions. nih.gov This inherent electrochemical activity is fundamental to its application in sensors.
In potentiometric sensing, this compound can function as an ion-selective electrode. For instance, a silver/silver sulfide microelectrode exhibits a Nernstian response to both silver and sulfide ions, making it suitable for their direct measurement. researchgate.net The potential of the electrode is directly related to the activity of these ions in the solution, allowing for quantitative analysis.
Voltammetric sensing with this compound relies on the modulation of its current-voltage characteristics in the presence of a target analyte. For example, in the detection of hydrogen sulfide, the interaction between H₂S and gold-silver (Au@Ag) core-shell nanoparticles leads to the formation of Ag₂S, which in turn causes a decrease in the differential pulse voltammetry (DPV) peak current. nih.gov This change in the electrochemical signal is proportional to the concentration of H₂S.
Furthermore, the interaction is not limited to direct redox reactions of the sulfide. In non-enzymatic glucose sensing, this compound-based materials can catalyze the oxidation of glucose. This electrocatalytic activity is a key principle, where the this compound surface facilitates the transfer of electrons from the glucose molecule to the electrode, generating a current that correlates with the glucose concentration. mdpi.comhilarispublisher.com The specific crystal phase of the metal sulfide can significantly influence its catalytic performance. mdpi.com
Photoelectrochemical (PEC) sensing represents another modality where this compound is utilized. As a semiconductor with a narrow bandgap, it can be excited by light to generate electron-hole pairs. cd-bioparticles.com When used in a PEC sensor, the interaction of the analyte with the this compound surface can affect the charge separation and transfer efficiency, leading to a change in the measured photocurrent. For instance, in the detection of cysteine using a cadmium sulfide/tungsten disulfide nanocomposite, the specific binding of cysteine to the semiconductor surface enhances the photocurrent, enabling sensitive detection. mdpi.com
The table below summarizes the fundamental electrochemical interactions of this compound with various analytes.
| Analyte | Sensing Principle | Material Interaction |
| Silver (Ag⁺) / Sulfide (S²⁻) Ions | Potentiometric | Direct equilibrium at the Ag/Ag₂S electrode interface. researchgate.net |
| Hydrogen Sulfide (H₂S) | Voltammetric (DPV) | Formation of Ag₂S on a core-shell nanoparticle surface, altering the redox signal. nih.gov |
| Glucose | Amperometric (Non-enzymatic) | Electrocatalytic oxidation of glucose on the Ag₂S surface. mdpi.comhilarispublisher.com |
| Cysteine | Photoelectrochemical | Specific binding to a semiconductor nanocomposite surface, affecting charge transfer and photocurrent. mdpi.com |
Material Design for Specific Sensing Modalities using this compound (e.g., surface functionalization)
To enhance the sensitivity, selectivity, and stability of this compound-based sensors, various material design strategies are employed. These strategies focus on manipulating the morphology, composition, and surface chemistry of the material.
Nanostructuring and Nanocomposites:
One of the most effective approaches is the use of nanostructured this compound, such as nanoparticles, nanowires, and quantum dots. cd-bioparticles.comresearchgate.net Nanostructuring increases the surface-area-to-volume ratio, providing more active sites for interaction with the analyte and enhancing the electrochemical signal.
Furthermore, creating nanocomposites by combining this compound with other materials can yield synergistic effects. For example, integrating this compound with carbon-based materials like graphene or carbon nanotubes can improve the electrical conductivity and provide a stable support for the sulfide nanoparticles. nih.gov Composites with other metal oxides or sulfides can also enhance catalytic activity and selectivity. mdpi.comresearchgate.net For instance, a nanocomposite of silver/halloysite nanotube/molybdenum disulfide has shown enhanced catalytic performance for nitrite (B80452) detection. nih.gov
Surface Functionalization:
Surface functionalization is a key strategy to impart selectivity and improve the performance of this compound-based sensors. nih.govcnif.cn This involves modifying the surface of the material with specific molecules or functional groups that can selectively bind to the target analyte.
For biosensing applications, biomolecules such as enzymes or antibodies can be immobilized on the surface. nih.gov For example, in a glucose biosensor, glucose oxidase can be immobilized on a copper sulfide/reduced graphene oxide composite to achieve high selectivity for glucose. nih.gov Although this example uses copper sulfide, the principle is directly applicable to this compound-based systems.
In non-enzymatic sensors, the surface can be functionalized with polymers or other organic molecules. For instance, modifying a screen-printed electrode with a composite of silver nanoparticles and polyaniline has been shown to improve the detection of lactic acid. rsc.org The functional groups on the polymer can facilitate the interaction with the analyte and enhance the sensor's response.
Quantum Dots:
This compound quantum dots (Ag₂S QDs) represent a frontier in sensing applications due to their unique optical and electronic properties. cd-bioparticles.comnih.gov Their strong fluorescence in the near-infrared (NIR) region makes them excellent candidates for optical biosensing and imaging. cd-bioparticles.com In electrochemical sensing, Ag₂S QDs can be used as labels or as active materials on the electrode surface. The quantum confinement effect in these dots can lead to enhanced electrochemical reactivity. The selective electrodeposition of silver on quantum dots has been shown to create localized nanostructured surfaces with potential for ultrasensitive detection. nih.gov
The following table provides examples of material design strategies for specific sensing modalities using this compound.
| Sensing Modality | Target Analyte | Material Design Strategy | Performance Metric |
| Electrochemical Sensor | Cyanide | Silver sulfide nanoparticles and hierarchical porous carbon modified carbon paste electrode. researchgate.net | High sensitivity and selectivity. researchgate.net |
| Non-enzymatic Sensor | Glucose | Cuprous sulfide nanoflowers on a glassy carbon electrode. hilarispublisher.com | High accuracy and good sensitivity. hilarispublisher.com |
| Photoelectrochemical Sensor | Cysteine | Cadmium sulfide/tungsten disulfide nanocomposite. mdpi.com | Linear range: 0.07 to 300 µM, Detection limit: 5.29 nM. mdpi.com |
| Electrochemical Sensor | Nitrite | Silver/halloysite nanotube/molybdenum disulfide nanocomposite. nih.gov | Linear range: 2 to 425 µM, Detection limit: 0.7 µM. nih.gov |
| Non-enzymatic Biosensor | Lactic Acid | Silver nanoparticles-polyaniline composite on a screen-printed electrode. rsc.org | Detection limit in artificial saliva: 0.76 mM. rsc.org |
Future Research Directions and Unresolved Challenges in Disilver Sulfide Science
Development of Novel Synthesis Routes for Advanced Disilver Sulfide (B99878) Structures
The properties of disilver sulfide are intrinsically linked to its structure, size, and morphology. researchgate.net Consequently, the development of novel synthesis routes that offer precise control over these parameters is a primary research objective. Current methods like hydrothermal synthesis, chemical bath deposition, and sonochemistry have proven effective for creating various nanostructures, but the pursuit of more advanced and intricate architectures continues. researchgate.netrsc.org
Future research is focused on moving beyond simple nanoparticles to fabricate complex hierarchical structures, such as core-shell nanoparticles, nanowire networks, and three-dimensional superlattices. These advanced structures are expected to exhibit unique and enhanced properties. One promising avenue is the use of modified homogeneous precipitation routes, which have demonstrated the ability to produce well-dispersed, spherical Ag₂S nanoparticles with a monoclinic crystal structure. chalcogen.ro Another approach involves the thermal decomposition of single-source precursors in mixed solvent systems to control particle size and crystallinity. researchgate.net The goal is to develop scalable, reproducible, and cost-effective synthesis strategies that allow for the deliberate design of Ag₂S structures tailored for specific applications.
| Synthesis Method | Resulting Ag₂S Structure | Key Advantages | Reference |
| Hydrothermal | Various morphologies | Simplicity, wet chemical reaction | researchgate.net |
| Homogeneous Precipitation | Well-dispersed spherical nanoparticles | Simple, effective, eco-friendly | chalcogen.ro |
| Sonochemistry | Nanoparticles (including doped variants) | Provides an environmentally stable alternative | rsc.org |
| Thermal Decomposition | Size and morphology controlled nanoparticles | Control over crystallinity and size | researchgate.net |
| Chemical Bath Deposition | Nanopowders | Synthesis from aqueous solutions | researchgate.net |
In-depth Understanding of Complex Growth and Transformation Mechanisms
A fundamental challenge in this compound science is the incomplete understanding of the nucleation, growth, and transformation mechanisms that govern the formation of its various crystalline phases and morphologies. While the oxidative alteration of other metal sulfides like iron sulfides has been studied, revealing complex, multi-stage transformation processes, a similar in-depth analysis for this compound is needed. mdpi.com
Future research must focus on real-time, in-situ monitoring of Ag₂S formation. Advanced characterization techniques can provide unprecedented insight into the intermediate species and reaction pathways involved. Understanding these mechanisms is critical for controlling the final product's characteristics. For instance, studies on the alteration of pyrrhotite (B1172379) and pyrite (B73398) show a progression from the initial replacement by an intermediate phase (marcasite) to subsequent dissolution and replacement by oxides and other minerals. mdpi.com Similar complex pathways likely exist in the synthesis and environmental alteration of Ag₂S, and elucidating them will enable more precise control over its synthesis and predict its long-term behavior.
Exploration of Quantum Confinement and Size-Dependent Phenomena in this compound Nanomaterials
When the dimensions of this compound are reduced to the nanoscale, quantum mechanical effects begin to dominate its properties. lidsen.com This phenomenon, known as quantum confinement, occurs when the particle size is comparable to the de Broglie wavelength of the electron wave function, leading to the quantization of energy levels. lidsen.cominflibnet.ac.in As a result, the electronic and optical properties of Ag₂S nanomaterials deviate significantly from their bulk counterparts. lidsen.comphysicsjournal.in
A key consequence of quantum confinement is the increase in the material's energy bandgap, which causes a "blue shift" in the absorption and emission spectra. inflibnet.ac.in This means that by precisely controlling the size of the Ag₂S nanocrystal, its bandgap can be tuned, thereby controlling the wavelength of light it absorbs and emits. inflibnet.ac.in Future research will focus on systematically mapping the relationship between the size of Ag₂S quantum dots and their optoelectronic properties. This exploration is crucial for developing applications in fields like bio-imaging, sensors, and next-generation solar cells. The unique properties arising from quantum-size effects make nanoparticles indispensable for advancements in medicine and nanoelectronics. researchgate.net
| Phenomenon | Description | Effect on this compound | Reference |
| Quantum Confinement | Electrons are confined in space when particle dimensions approach the de Broglie wavelength. | Alters electronic and optical properties, leading to discrete energy levels instead of continuous bands. | lidsen.cominflibnet.ac.in |
| Increased Bandgap | The energy gap between the valence and conduction bands widens due to confinement. | Allows the material to absorb higher energy (shorter wavelength) light, causing a "blue shift." | inflibnet.ac.in |
| Size-Dependent Tuning | The extent of the bandgap change is inversely related to the nanoparticle size. | Enables the tuning of optical and electronic properties by controlling particle dimensions. | inflibnet.ac.inscribd.com |
Advanced Computational Modeling for Predictive Material Design of this compound
Computational modeling has emerged as an indispensable tool in materials science, bridging theoretical principles with practical applications. hilarispublisher.com For this compound, advanced computational methods like Density Functional Theory (DFT), molecular dynamics, and machine learning are paving the way for predictive material design. hilarispublisher.commit.edu These "virtual laboratories" allow researchers to simulate atomic and molecular interactions to predict material properties such as electronic structure, conductivity, and thermal stability without the need for extensive, time-consuming, and costly physical experiments. hilarispublisher.com
First-principles calculations based on DFT have already been used to investigate the effects of doping on the electronic and optical properties of Ag₂S nanoparticles, successfully predicting enhanced photoluminescence. rsc.org Future research will increasingly rely on multiscale modeling, integrating quantum mechanics with larger-scale simulations to design complex Ag₂S structures and predict their behavior. nih.govmtlc.co The use of artificial intelligence and machine learning algorithms can accelerate the discovery of novel Ag₂S-based materials by screening vast arrays of potential chemical compositions and structures to identify candidates with superior, targeted functionalities. mit.edumit.edu
Synergistic Effects in this compound-Based Hybrid and Composite Systems
The integration of this compound into hybrid and composite materials offers a powerful strategy to enhance its intrinsic properties and create multifunctional systems. By combining Ag₂S with other materials, such as polymers, metal oxides, or other sulfides, it is possible to achieve synergistic effects where the composite material exhibits properties superior to its individual components. mdpi.com
For example, a supercapattery device was designed using a binary composite of niobium silver sulfide (NbAg₂S) and activated carbon. The hybrid electrode demonstrated a specific capacity higher than the sum of its individual niobium sulfide and silver sulfide components, showcasing a significant synergistic enhancement. researchgate.net Similarly, the creation of Ag₂S-chitosan nanocomposites has been explored for applications in water purification, leveraging the properties of both the nanoparticles and the polymer matrix. chalcogen.ro Future research will focus on the rational design of Ag₂S-based composites. Key challenges include ensuring a strong interfacial connection between the components and understanding the charge transfer and transport mechanisms at these interfaces, which are critical for applications in energy storage, catalysis, and sensing. mdpi.comnih.gov
Long-term Stability and Degradation Mechanisms of this compound in Functional Environments
For the practical implementation of this compound in real-world devices, its long-term stability and resistance to degradation are of paramount importance. Like many other sulfide materials, Ag₂S can be susceptible to environmental factors such as humidity, oxygen, and temperature, which can alter its structure and function over time. researchgate.net The degradation of sulfide-based solid-state electrolytes, for instance, often involves reactions with ambient moisture that can generate hydrogen sulfide (H₂S) gas and change the material's ionic conductivity. researchgate.net
A critical area for future research is the systematic investigation of the degradation pathways of Ag₂S in various operational environments. This involves identifying the chemical reactions that lead to decomposition and understanding how factors like pH, light exposure, and the presence of other chemicals influence stability. nih.gov Research into protective strategies, such as surface passivation, the application of coatings, or embedding the Ag₂S nanoparticles within a stable matrix (like a polymer), is essential. Elucidating these degradation mechanisms will provide the insights needed to engineer more robust and durable this compound-based materials for long-term functional use.
Q & A
Q. Methodological Framework
- Metadata : Report synthesis conditions (temperature, pH, precursors) and instrument calibration details.
- Data repositories : Upload raw XRD/spectra to Zenodo or Figshare.
- Uncertainty quantification : Include error margins for lattice parameters (±0.01 Å) and bandgaps (±0.05 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
